2-Ethoxy-5-fluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRZCJCXNNNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Ethoxy-5-fluorophenol CAS 376600-64-5 properties
This technical guide is structured to provide actionable, high-level intelligence for researchers and drug developers working with 2-Ethoxy-5-fluorophenol . It moves beyond basic data aggregation to offer synthetic logic, reactivity insights, and application contexts.[1]
CAS: 376600-64-5 | Formula: C₈H₉FO₂ | MW: 156.15 g/mol [2]
Executive Summary
2-Ethoxy-5-fluorophenol is a specialized fluorinated building block used primarily in the optimization of lead compounds for medicinal chemistry. Its structure combines a phenolic handle for derivatization, an ethoxy group for lipophilicity modulation, and a strategic fluorine atom at the 5-position to block metabolic oxidation. It serves as a critical intermediate in the synthesis of benzothiazole-based kinase inhibitors and anti-diabetic agents , offering a distinct electronic profile compared to its non-fluorinated or methoxy analogs.
Chemical Identity & Physicochemical Profile[3][4][5]
This compound is characterized by the interplay between the electron-donating ethoxy/hydroxyl groups and the electron-withdrawing fluorine. This "push-pull" electronic system influences its acidity and nucleophilicity.
Core Data Table
| Property | Value / Description | Note |
| CAS Number | 376600-64-5 | Verified Identity |
| IUPAC Name | 2-Ethoxy-5-fluorophenol | |
| SMILES | CCOc1c(O)cc(F)cc1 | |
| Molecular Weight | 156.15 Da | |
| Appearance | Off-white solid or viscous oil | Low melting point anticipated (~25-35°C) |
| Predicted LogP | ~2.1 - 2.4 | Moderate lipophilicity; suitable for CNS penetration |
| Predicted pKa | ~9.2 | Slightly more acidic than phenol (9.95) due to F-induction |
| H-Bond Donors | 1 (Phenolic OH) | |
| H-Bond Acceptors | 2 (Ether O, Phenol O) | Fluorine acts as a weak acceptor |
Strategic Synthesis & Manufacturing
Synthesis of 376600-64-5 is rarely done "from scratch" in discovery labs; however, understanding its genesis is crucial for scale-up and troubleshooting impurity profiles. Two primary routes dominate: the Diazonium Hydrolysis Route (Industrial) and the Boronic Oxidation Route (High-Purity Lab Scale).
Route A: The Diazonium Hydrolysis Sequence (Scale-Up Preferred)
This route leverages the commercially available 2-ethoxy-5-fluoroaniline . It is cost-effective but requires careful temperature control to prevent side reactions (e.g., azo coupling).
-
Precursor: 2-Ethoxy-5-fluoroaniline (CAS 946774-81-8).
-
Diazotization: Reaction with NaNO₂ in H₂SO₄ at 0°C generates the diazonium salt.
-
Hydrolysis: Thermal decomposition in dilute acid (or Cu₂O-mediated) replaces the -N₂⁺ group with -OH.
Route B: The SNAr / Reduction Sequence (Alternative)
Useful when the aniline is unavailable.
-
Start: 2,5-Difluoronitrobenzene.
-
SNAr: Nucleophilic attack by sodium ethoxide (NaOEt). The nitro group activates the ortho-fluorine (position 2) for displacement.
-
Reduction: Nitro group reduced to aniline (H₂/Pd-C).
-
Conversion: Follows Route A (Diazotization).
Visualization of Synthetic Logic
Caption: Synthetic pathways comparing the direct aniline conversion (Route A) and the nitro-precursor route (Route B).
Reactivity & Derivatization Guide
The chemical behavior of 2-ethoxy-5-fluorophenol is dictated by the directing effects of its substituents.
Electrophilic Aromatic Substitution (EAS)
-
Directing Groups:
-
-OH (C1): Strong activator, directs ortho/para (Positions 2, 4, 6).
-
-OEt (C2): Activator, directs ortho/para (Positions 1, 3, 5).
-
-F (C5): Deactivator, directs ortho/para (Positions 4, 6).
-
-
Consensus: The C4 position (para to -OH) and C6 position (ortho to -OH) are the most reactive sites.
-
Halogenation:[3] Bromination will likely occur at C4 first due to the strong para-directing effect of the phenol.
-
Formylation: Vilsmeier-Haack or Reimer-Tiemann will target C6 (due to chelation control) or C4 .
-
Functional Group Transformations[7]
-
O-Alkylation: The phenolic oxygen is a competent nucleophile. Reaction with alkyl halides (in K₂CO₃/DMF) yields aryl ethers .
-
Boronic Acid Synthesis: Protection of the phenol (e.g., as a triflate or ether) followed by lithiation/borylation allows conversion to 2-ethoxy-5-fluorophenylboronic acid , a key Suzuki coupling partner.
Applications in Medicinal Chemistry
Metabolic Blocking (The "Fluorine Walk")
The C5-fluorine is strategically placed to block CYP450-mediated aromatic hydroxylation . In the non-fluorinated analog (2-ethoxyphenol), the position para to the ethoxy group (C5) is electron-rich and prone to metabolic attack. Fluorine substitution at C5:
-
Increases metabolic half-life (
). -
Prevents formation of potentially toxic quinone-imine metabolites.
Scaffold for Kinase Inhibitors
This core is frequently utilized in the synthesis of aminothiazole and benzothiazole kinase inhibitors. The ethoxy group provides a hydrophobic anchor that can occupy specific pockets (e.g., the ATP-binding site gatekeeper region), while the fluorine modulates the pKa of the phenol/NH-linker, influencing hydrogen bond strength with hinge region residues.
Experimental Protocol: Diazotization (General Procedure)
Note: This is a generalized protocol adapted for fluorinated anilines. Optimization may be required.
Reagents:
-
2-Ethoxy-5-fluoroaniline (1.0 eq)
-
Sulfuric acid (35% aq. solution)
-
Sodium nitrite (1.1 eq)
-
Urea (quencher)
-
Copper(II) nitrate (catalytic, optional for hydrolysis)
Step-by-Step Workflow:
-
Dissolution: Suspend the aniline in dilute sulfuric acid (35%) in a round-bottom flask. Cool to -5°C to 0°C using an ice/salt bath.
-
Diazotization: Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 5°C. The solution should turn clear or pale yellow. Stir for 30 mins.
-
Quenching: Add a small amount of urea to destroy excess nitrous acid (check with starch-iodide paper; it should remain white).
-
Hydrolysis:
-
Method A (Thermal): Slowly add the cold diazonium solution to a separate vessel containing boiling dilute H₂SO₄. Nitrogen gas will evolve vigorously.
-
Method B (Cu-Mediated): Add Cu(NO₃)₂ (1.5 eq) and Cu₂O (0.1 eq) to water, then add the diazonium salt solution at room temperature.
-
-
Work-up: Cool to room temperature. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient).
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Critical Precautions:
-
Eye Protection: Wear chemical splash goggles. Phenols can cause severe, irreversible corneal damage.
-
Skin Contact: Phenols penetrate skin rapidly. Use nitrile gloves (double-gloving recommended). If contact occurs, wash immediately with PEG-300 or copious water.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Phenols are prone to oxidation (darkening) over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9707, 2-Fluorophenol (Analogous Reactivity Data). Retrieved from [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Liang, T., et al. (2013). Palladium-Catalyzed Fluorination of Carbon-Hydrogen Bonds. (Contextual reference for C-H fluorination strategies). Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-Ethoxy-5-fluorophenol: Structure, Properties, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Ethoxy-5-fluorophenol, a fluorinated aromatic compound with potential applications in pharmaceutical research and development. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the structure and properties of analogous compounds.
Introduction: The Significance of Fluorinated Phenols in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3][4] Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][4]
Phenolic scaffolds are also prevalent in a vast array of pharmaceuticals due to their ability to participate in hydrogen bonding and other crucial intermolecular interactions. When combined, the fluoro and phenol functionalities, as seen in 2-Ethoxy-5-fluorophenol, create a molecule with a high potential for biological activity, making it a person of interest for researchers and scientists in drug development.
Chemical Structure and Synonyms
The fundamental identity of a chemical compound lies in its structure. 2-Ethoxy-5-fluorophenol is a substituted aromatic ring with three key functional groups: a hydroxyl group (-OH), an ethoxy group (-O-CH2CH3), and a fluorine atom (-F).
Chemical Structure:
Caption: 2D Chemical Structure of 2-Ethoxy-5-fluorophenol
Based on its nomenclature, the hydroxyl and ethoxy groups are positioned ortho to each other (at positions 1 and 2 of the benzene ring), while the fluorine atom is at the meta-position relative to the ethoxy group and para to the hydroxyl group (position 5).
Synonyms and Identifiers:
-
Systematic Name: 2-Ethoxy-5-fluorophenol
-
Other Name: Phenol, 2-ethoxy-5-fluoro- (9CI)[5]
-
CAS Number: 376600-64-5[5]
-
Molecular Formula: C8H9FO2[5]
-
Molecular Weight: 156.15 g/mol [5]
Physicochemical Properties: An Inferential Analysis
| Property | Inferred Value/Characteristic | Rationale and Comparative Analysis |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Isomeric and related compounds like 2-ethoxyphenol and 4-ethoxyphenol exist as liquids or low-melting solids.[6][7] |
| Boiling Point | Estimated to be in the range of 200-230 °C. | The boiling point will be higher than non-phenolic analogs due to hydrogen bonding.[8] 4-Ethoxyphenol has a boiling point of 246-247 °C.[6] The substitution pattern in 2-Ethoxy-5-fluorophenol may slightly alter this. |
| Melting Point | If solid, likely a low melting point. | 4-Ethoxyphenol has a melting point of 66-67 °C.[6] The asymmetry of 2-Ethoxy-5-fluorophenol might result in a lower melting point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | The phenolic hydroxyl group allows for some water solubility through hydrogen bonding, but the aromatic ring and ethoxy group confer significant non-polar character.[6] |
| pKa | Estimated to be slightly lower than that of phenol (~9.9). | The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the phenolic proton. |
Potential Synthetic Routes
While a specific, validated synthesis for 2-Ethoxy-5-fluorophenol is not detailed in the available literature, established organic chemistry principles allow for the design of plausible synthetic pathways. A common strategy for preparing substituted phenols involves the synthesis of a suitably substituted precursor followed by the introduction or unmasking of the hydroxyl group.
One potential route could start from a commercially available fluorinated precursor, such as 4-fluorophenol.
Caption: Plausible Synthetic Pathway for 2-Ethoxy-5-fluorophenol
Conceptual Experimental Protocol:
-
Nitration of 4-Fluorophenol: Regioselective nitration of 4-fluorophenol would likely place the nitro group ortho to the hydroxyl group due to its activating and directing effects.
-
Protection of the Phenolic Hydroxyl: The hydroxyl group would then be protected, for instance, as a methyl or benzyl ether, to prevent its interference in subsequent reactions.
-
Williamson Ether Synthesis: The protected intermediate could then be subjected to a Williamson ether synthesis by reaction with ethyl iodide or a similar ethylating agent in the presence of a base to introduce the ethoxy group.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
-
Diazotization and Sandmeyer-type Reaction: The resulting amino group can be converted to a diazonium salt, which can then be hydrolyzed to a hydroxyl group.
-
Deprotection (if necessary): If a protecting group was used for the initial hydroxyl group, a final deprotection step would be required to yield 2-Ethoxy-5-fluorophenol.
Alternative approaches could involve the use of arylboronic acids and their ipso-hydroxylation.[9]
Potential Applications in Drug Development
The structural motifs within 2-Ethoxy-5-fluorophenol suggest several potential applications in medicinal chemistry.
-
Scaffold for Biologically Active Molecules: This compound can serve as a valuable building block for the synthesis of more complex molecules. The three different functional groups offer multiple points for chemical modification, allowing for the exploration of a wide chemical space in the search for new drug candidates.
-
Modulation of Pharmacokinetic Properties: The presence of the ethoxy group can increase lipophilicity, which may enhance a molecule's ability to cross cell membranes.[4]
-
Enhancement of Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, a common strategy to increase the half-life of a drug.[1][4]
-
Fine-tuning of Receptor Binding: The electronic properties of the fluorine atom can alter the acidity of the phenolic proton and the electron distribution in the aromatic ring, potentially leading to more favorable interactions with a biological target.[1]
Given these characteristics, 2-Ethoxy-5-fluorophenol could be a valuable intermediate in the development of new therapeutics in areas such as oncology, neurodegenerative diseases, and infectious diseases, where fine-tuning of molecular properties is critical for efficacy and safety.
Safety and Handling
Specific toxicity and handling data for 2-Ethoxy-5-fluorophenol are not available. However, based on the properties of similar phenolic and fluorinated compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Toxicity: Phenolic compounds are generally considered to be skin and eye irritants.[10][11] Fluorinated organic compounds can have varying toxicological profiles. Until specific data is available, this compound should be handled as a potentially hazardous substance.
Conclusion
2-Ethoxy-5-fluorophenol represents a chemical entity with significant potential for application in drug discovery and development. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this guide provides a solid foundation for researchers by elucidating its structure, inferring its physicochemical properties, and outlining plausible synthetic strategies. The unique combination of its functional groups makes it an attractive building block for the synthesis of novel therapeutic agents, and further investigation into its properties and applications is warranted.
References
-
Angene Spain. (n.d.). 2-Ethoxy-5-fluorophenol. Retrieved February 20, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Retrieved February 20, 2026, from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). A scalable and green one-minute synthesis of substituted phenols. Retrieved February 20, 2026, from [Link]
-
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 9). Electrochemical production of alkoxy-substituted phenols. Retrieved February 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved February 20, 2026, from [Link]
-
Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 20, 2026, from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 4-Ethoxyphenol. Retrieved February 20, 2026, from [Link]
-
Manglam Chemicals. (n.d.). 2-Ethoxy Phenol CAS No 94-71-3. Retrieved February 20, 2026, from [Link]
-
CPAChem. (2024, January 12). Safety data sheet. Retrieved February 20, 2026, from [Link]
-
CK-12 Foundation. (2026, January 6). Physical Properties of Alcohols and Phenols. Retrieved February 20, 2026, from [Link]
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- 7. 2-Ethoxy Phenol CAS No 94-71-3 [manglamchemicals.com]
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5-Fluoro-2-ethoxyphenol: A Strategic Scaffold for Bioisosteric Modulation
[2][4][5]
Introduction: The Fluorine-Alkoxy Synergy
In modern drug discovery, the 5-fluoro-2-ethoxyphenol (CAS 94-71-3 derivative; specific isomer often custom-synthesized or referenced as 2-ethoxy-5-fluorophenol ) represents a high-value scaffold designed to address two critical failure modes in lead optimization: metabolic instability and suboptimal lipophilicity .[2][4]
Structurally, this building block is a derivative of guaiacol (2-methoxyphenol) where the methyl group is expanded to an ethyl to increase steric bulk and lipophilicity, and a fluorine atom is strategically placed at the C5 position.[1][3]
Core Value Proposition
-
Metabolic Blocking: The C5 position is para to the ethoxy group.[2][4] In non-fluorinated alkoxybenzenes, this position is the primary site for CYP450-mediated aromatic hydroxylation.[1][2][4] Substituting hydrogen with fluorine at C5 effectively blocks this "soft spot," significantly extending the half-life (
) of the molecule.[1][3] -
Lipophilic Tuning: The ethoxy group (
) adds approximately 0.5 logP units compared to a methoxy group, allowing for fine-tuning of membrane permeability and blood-brain barrier (BBB) penetration.[2][3][4] -
Electronic Modulation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the phenolic hydroxyl group (making it more acidic) and altering the hydrogen-bond donor capability of the phenol.[2][4]
Chemical Properties & Reactivity Profile[1][4][5]
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | Low MW fragment (<160 Da) ideal for FBDD.[2][3][4] | |
| Molecular Weight | 156.15 g/mol | Leaves ample room for heavy substitution.[2][4] |
| H-Bond Donors | 1 (Phenolic OH) | Critical for hinge binding in kinases.[2][4] |
| H-Bond Acceptors | 2 (Ether O, Phenol O) | Interaction with backbone amides.[3][4] |
| Electronic Effect | Fluorine at C5 (-I effect) | Increases acidity of C1-OH; deactivates ring toward electrophilic attack at C4/C6.[2][4] |
| Metabolic Liability | Low | C5 blocked; Ethoxy dealkylation is slower than methoxy.[2][4] |
Reactivity Logic
-
Electrophilic Aromatic Substitution (EAS): The ring is activated by the hydroxyl (C1) and ethoxy (C2) groups but deactivated by the fluorine (C5).[3][4] The most reactive site for EAS (e.g., nitration, halogenation) is C4 (para to the hydroxyl) and C6 (ortho to the hydroxyl).[1][3] The C3 position is sterically crowded by the ethoxy group.[4]
-
Nucleophilic Substitution: The phenolic hydroxyl is a robust nucleophile.[2][4] It can be readily alkylated or arylated to form diaryl ethers.[2][4]
Synthetic Routes and Manufacturing[1][3][4][6][7][8]
Reliable access to 5-fluoro-2-ethoxyphenol is achieved via three primary routes. The choice depends on scale and required regiopurity.[4]
Route A: The Dakin Oxidation (High Regio-Fidelity)
This is the preferred route for laboratory-scale synthesis as it guarantees the correct isomer.[2][4]
-
Starting Material: 5-Fluoro-2-hydroxybenzaldehyde (5-fluorosalicylaldehyde).[2][4]
-
Step 1 (Alkylation): Reaction with ethyl iodide (
) and base ( ) protects the phenol as an ethyl ether, yielding 5-fluoro-2-ethoxybenzaldehyde.[2][4] -
Step 2 (Dakin Oxidation): Treatment with hydrogen peroxide (
) in basic conditions converts the aldehyde directly to a phenol.[3][4]
Route B: Boronic Acid Oxidation (Medicinal Chemistry Scale)
Ideal for parallel synthesis where the boronic acid is available.[3][4]
-
Starting Material: (5-Fluoro-2-ethoxyphenyl)boronic acid.[2][4]
-
Reagent: Oxone® or
. -
Mechanism: Ipso-substitution of the boron moiety with a hydroxyl group.[2][4]
Route C: Regioselective Alkylation (Industrial)[1][3][4]
-
Starting Material: 4-Fluorocatechol.
-
Reaction: Mono-ethylation using diethyl sulfate.
-
Challenge: Produces a mixture of 5-fluoro-2-ethoxyphenol (desired) and 4-fluoro-2-ethoxyphenol. Requires careful chromatographic separation.[2][4]
Visualization: Synthetic Pathways
Caption: Comparative synthetic routes. The Dakin and Boronic Acid routes offer superior regiocontrol compared to direct catechol alkylation.[3]
Medicinal Chemistry Applications
Pharmacophore Mapping & Bioisosterism
The 5-fluoro-2-ethoxyphenol moiety is frequently used to replace guaiacol or catechol units in kinase inhibitors and GPCR ligands.[2][4]
-
Kinase Inhibitors: The oxygen atoms (ethoxy and phenol/ether) often function as H-bond acceptors interacting with the hinge region of kinases (e.g., VEGFR, EGFR).[1][3] The 5-fluorine interacts with hydrophobic pockets or backbone carbonyls via orthogonal multipolar interactions.[2][4]
-
Vanilloid Receptor (TRPV1) Antagonists: The 2-alkoxyphenol motif is a classic pharmacophore for the vanilloid receptor.[2][4] The 5-fluoro substitution reduces metabolic clearance without destroying binding affinity.[2][4]
Metabolic Stability Logic
The strategic placement of fluorine is the defining feature of this building block.[4]
-
Problem: In 2-ethoxyphenol, the C5 position is highly electron-rich (para to the ethoxy oxygen). CYP450 enzymes preferentially hydroxylate this position, leading to rapid clearance and potential formation of reactive quinone-imine metabolites if a nitrogen is present elsewhere.[1][2][4]
-
Solution: Fluorine at C5 sterically and electronically blocks this oxidation.[2][4] The C-F bond is metabolically inert (
bond energy).[3][4]
Visualization: Metabolic Blocking
Caption: Mechanism of metabolic stabilization. Fluorine substitution at C5 prevents rapid aromatic hydroxylation para to the ethoxy group.[3]
Experimental Protocol: Synthesis from Boronic Acid
Recommended for high-purity medicinal chemistry applications.[2][4]
Objective: Synthesis of 5-fluoro-2-ethoxyphenol (10 mmol scale).
Reagents:
-
(5-Fluoro-2-ethoxyphenyl)boronic acid (
, )[1][2][3] -
Hydrogen Peroxide (
, )[1][3] -
Sodium Hydroxide (
aq, )[1][3] -
Tetrahydrofuran (THF,
)[1][3]
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve the boronic acid in THF (
). -
Basification: Add the
NaOH solution. The mixture may become slightly cloudy.[2][4] -
Oxidation: Cool the reaction to
in an ice bath. Dropwise add the hydrogen peroxide solution over 10 minutes. Caution: Exothermic.[4] -
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor by TLC (System: 20% EtOAc/Hexanes).[3][4]
-
Quench: Quench the reaction with saturated aqueous
(sodium thiosulfate) to neutralize excess peroxide. Test with starch-iodide paper to confirm. -
Workup: Acidify to pH 3 with
HCl. Extract with Ethyl Acetate ( ).[3][4] -
Purification: Wash combined organics with brine, dry over
, filter, and concentrate. Purify via silica gel flash chromatography (0-15% EtOAc in Hexanes).
Safety & Handling
-
Hazards: Like most phenols, 5-fluoro-2-ethoxyphenol is corrosive and toxic if swallowed or absorbed through the skin.[2][4] It causes severe skin burns and eye damage.[2][4]
-
Specific Fluorine Hazard: While the C-F bond is stable, combustion can release hydrogen fluoride (HF).[3][4]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at
. Phenols are prone to oxidation (browning) upon prolonged exposure to air.[3][4]
References
-
Synthesis of Fluorinated Phenols via Boronic Acids
-
Metabolic Stability of Fluorinated Aromatics
-
Dakin Oxidation Methodology
-
Applications in Kinase Inhibitors (General Fluorophenol Pharmacophores)
-
Chemical Property Data (2-Ethoxyphenol derivatives)
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-フルオロ-2-メトキシフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Application of 2-Ethoxy-5-fluorophenol in Modern Drug Discovery: A Technical Guide
Introduction: The Fluorine Advantage in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacological profile.[1][2] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target receptors, ultimately leading to more potent and selective therapeutic agents.[1][3][4] This guide focuses on 2-Ethoxy-5-fluorophenol, a valuable and versatile building block for researchers and scientists engaged in the synthesis of novel pharmaceutical compounds. Its unique arrangement of ethoxy, fluoro, and phenol functional groups offers a synthetically tractable platform for creating complex molecules with desirable drug-like properties.
Physicochemical Properties of 2-Ethoxy-5-fluorophenol
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and research. Below is a summary of the key properties for 2-Ethoxy-5-fluorophenol.
| Property | Value | Source |
| CAS Number | 376600-64-5 | [5][6] |
| Molecular Formula | C₈H₉FO₂ | [5][6] |
| Molecular Weight | 156.15 g/mol | [5] |
| MDL Number | MFCD18968886 | [5] |
| Purity (Typical) | ≥95% | [5] |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | Inferred from analogs[7][8] |
Sourcing and Procurement: Suppliers and Indicative Pricing
Acquiring high-quality starting materials is a critical first step in any research and development workflow. While pricing for specialty chemicals is subject to change based on purity, quantity, and market conditions, this section provides a list of known suppliers and an indicative price point based on a structurally similar compound.
Note: For accurate, up-to-date pricing and availability, it is imperative to contact the suppliers directly and request a formal quote.
| Supplier | Contact Information / Website | Indicative Price (per gram) | Notes |
| Sigma-Aldrich | Quote Required | Listed under CAS 376600-64-5.[6] | |
| Angene | Quote Required | Listed under CAS 376600-64-5.[5] | |
| BLD Pharm | Quote Required | Supplier of related fluorinated building blocks.[9] | |
| Apollo Scientific (via Dabos) | ~$90/g | Price based on 3-Chloro-4-ethoxy-5-fluorophenol ($902.67 for 10g).[10] |
Synthetic Protocol: A Plausible Route to 2-Ethoxy-5-fluorophenol
While proprietary synthetic methods may vary between suppliers, a chemically sound and reproducible pathway can be devised based on established organic chemistry principles. The following protocol outlines a potential two-step synthesis starting from the commercially available 4-fluorocatechol. This approach leverages a selective O-ethylation, a common and robust transformation.[11]
Workflow Diagram: Synthesis of 2-Ethoxy-5-fluorophenol
Caption: Synthetic workflow for 2-Ethoxy-5-fluorophenol.
Step-by-Step Methodology
Objective: To synthesize 2-Ethoxy-5-fluorophenol via selective ethylation of 4-fluorocatechol.
Materials:
-
4-Fluorocatechol
-
Diethyl sulfate
-
Sodium hydroxide (NaOH)
-
Toluene
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium hydroxide in water. To this, add toluene as the solvent.
-
Addition of Reactants: While stirring vigorously, add 4-fluorocatechol to the biphasic mixture. Subsequently, add diethyl sulfate dropwise from the dropping funnel at room temperature (25-30°C). The stoichiometry should be carefully controlled to favor mono-alkylation. A slight excess of the catechol relative to the alkylating agent can help minimize the formation of the di-ethoxy byproduct.
-
Reaction Execution: Heat the mixture to reflux (approximately 60-70°C) and maintain for several hours (e.g., 3-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Extraction: After completion, cool the reaction mixture to room temperature. Separate the organic layer. Wash the aqueous layer with toluene. Combine the organic layers.
-
Acidification: To isolate the phenolic product from any unreacted catechol, perform an acid-base extraction. Add a dilute aqueous solution of sodium hydroxide to the combined organic layers to deprotonate the phenol, transferring it to the aqueous phase. Separate the layers and acidify the aqueous layer with dilute hydrochloric acid until it reaches a pH of approximately 2-3.
-
Isolation: Extract the acidified aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-Ethoxy-5-fluorophenol by vacuum distillation to obtain the final product with high purity.[11]
Application in Drug Design: A Conceptual Pathway
The 2-ethoxy-5-fluorophenol moiety is a valuable building block because it combines several features beneficial for drug candidates. The fluorine atom can block a potential site of metabolic attack (para to the hydroxyl group) and modulate the pKa of the phenol, while the ethoxy group can probe hydrophobic pockets in a protein's active site.[1][4]
Consider a hypothetical scenario where this building block is used to synthesize a kinase inhibitor. The phenolic hydroxyl can act as a hydrogen bond donor, interacting with a key residue in the hinge region of the kinase. The ethoxy group can occupy a nearby hydrophobic pocket, and the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.
Conceptual Interaction with a Kinase Active Site
Caption: Conceptual binding mode of a derivative.
Safety and Handling
-
Hazard Statements: Likely to cause skin irritation (H315), and serious eye irritation/damage (H319/H318), and may be harmful if swallowed (H302).[8]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Keep away from heat, sparks, and open flames.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
If on skin, wash with plenty of water.
-
Always consult the supplier-provided SDS upon procurement and follow all institutional safety protocols.
Conclusion
2-Ethoxy-5-fluorophenol represents a strategically valuable building block for professionals in drug discovery and chemical research. Its unique combination of functional groups offers a powerful tool for optimizing lead compounds by enhancing metabolic stability, modulating physicochemical properties, and improving pharmacological activity. By understanding its synthesis, sourcing, and safe handling, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.
References
-
Sparrow Chemical. (n.d.). Fluorophenol Series. Retrieved February 24, 2026, from [Link]
-
Angene. (n.d.). 2-Ethoxy-5-fluorophenol. Retrieved February 24, 2026, from [Link]
-
Yadav, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Retrieved February 24, 2026, from [Link]
-
Manglam Chemicals. (n.d.). 2-Ethoxy Phenol CAS No 94-71-3. Retrieved February 24, 2026, from [Link]
-
Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 24, 2026, from [Link]
-
Liang, S. H., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Accounts of chemical research. Retrieved February 24, 2026, from [Link]
-
Anonymous. (2022). Process for the preparation of 2-ethoxy-phenol. Technical Disclosure Commons. Retrieved February 24, 2026, from [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved February 24, 2026, from [Link]
-
Kalaritis, P., & Regenye, R. W. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses. Retrieved February 24, 2026, from [Link]
-
Loba Chemie. (n.d.). 2-ETHOXYPHENOL For Synthesis. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). CN104844399B - A kind of method synthesizing 2-fluorophenol compound.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Ethoxy-5-fluorophenol - Angene Spain [angenespain.com]
- 6. 2-Ethoxy-5-fluorophenol [sigmaaldrich.com]
- 7. 2-Ethoxy Phenol CAS No 94-71-3 [manglamchemicals.com]
- 8. 2-Ethoxyphenol 98 94-71-3 [sigmaaldrich.com]
- 9. 445-93-2|2-Ethoxy-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 10. 3-CHLORO-4-ETHOXY-5-FLUOROPHENOL 10G - PC302288-10G [dabos.com]
- 11. tdcommons.org [tdcommons.org]
- 12. 94-71-3 CAS | 2-ETHOXYPHENOL | Phenols & Derivatives | Article No. 3717D [lobachemie.com]
Strategic Utilization of Fluorinated Phenols in Benzothiazole Scaffold Construction
Executive Summary
The benzothiazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for antitumor agents (e.g., Riluzole analogs), amyloid imaging probes, and antimicrobial compounds. While traditional synthesis often relies on aniline precursors, fluorinated phenols offer a distinct strategic advantage: they are cost-effective, widely available with diverse substitution patterns, and allow for the precise installation of fluorine—a critical bioisostere for metabolic blocking.
This guide details the technical execution of converting fluorinated phenols into benzothiazoles. We focus on the Newman-Kwart Rearrangement (NKR) as the pivotal gateway to access thiophenols, followed by oxidative cyclization.[1] This "Phenol-to-Sulfur" strategy bypasses the need for foul-smelling, unstable commercial thiophenols, generating them in situ or as stable intermediates.[1]
The Fluorine Advantage: Rational Design
Fluorine is not merely a "hydrogen replacement"; it is a tool for modulating the physicochemical profile of the benzothiazole core.[1]
Physicochemical Modulation
The introduction of fluorine alters the pKa of the phenol precursor and the lipophilicity of the final scaffold.[1]
| Property | Phenol (Ref) | 4-Fluorophenol | 4-(Trifluoromethyl)phenol | Impact on Benzothiazole |
| Hammett | 0.00 | 0.06 | 0.54 | Increases acidity of precursors; stabilizes leaving groups.[1] |
| pKa | 9.95 | 9.91 | 8.68 | Facilitates deprotonation in base-catalyzed steps.[1] |
| Lipophilicity ( | 0.00 | +0.14 | +0.88 | Enhances membrane permeability (LogP).[1] |
| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | - | Minimal steric penalty; mimics H at binding sites.[1] |
Expert Insight: The electron-withdrawing nature (EWG) of fluorine, particularly in the para or ortho positions, significantly accelerates the Newman-Kwart Rearrangement by stabilizing the anionic character of the aromatic ring during the transition state.
Synthetic Pathway: The Newman-Kwart Strategy[1][2][3][4][5]
The core challenge is introducing sulfur onto the electron-rich phenolic ring.[1] We utilize the Newman-Kwart Rearrangement (NKR) to convert
Mechanism and Fluorine Effect
The reaction proceeds via a concerted, intramolecular ipso-substitution through a four-membered transition state.[1]
Figure 1: The Newman-Kwart Rearrangement pathway.[1][4][5] Fluorine substituents stabilize the transition state, often improving yields compared to electron-rich phenols.
Detailed Experimental Protocols
These protocols are designed for a representative substrate: 4-Fluoro-2-nitrophenol . This substrate is chosen because the nitro group provides the nitrogen source required for the subsequent benzothiazole cyclization.[1]
Protocol A: Synthesis of -(4-Fluoro-2-nitrophenyl) dimethylthiocarbamate
Objective: Activate the phenol for rearrangement.[1]
-
Reagents: 4-Fluoro-2-nitrophenol (1.0 eq), Dimethylthiocarbamoyl chloride (1.2 eq), DABCO (1.5 eq), DMF (anhydrous).[1]
-
Procedure:
-
Dissolve the phenol in DMF (0.5 M concentration) under
atmosphere. -
Add DABCO (1,4-diazabicyclo[2.2.2]octane) in one portion.[1] The solution will darken (phenoxide formation).[1]
-
Critical Step: Add Dimethylthiocarbamoyl chloride portion-wise to control exotherm.[1]
-
Heat to 80°C for 4 hours. Monitor by TLC (the thiocarbamate is usually less polar than the phenol).[1]
-
Workup: Pour into ice water. The product typically precipitates.[1] Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.[1]
-
Protocol B: The Newman-Kwart Rearrangement (Microwave Assisted)
Objective: Migration of the aryl group from Oxygen to Sulfur.[1][5] Note: Thermal rearrangement requires high temperatures.[1][4] Microwave irradiation provides uniform heating and reduces reaction times.
-
Reagents:
-aryl thiocarbamate (from Protocol A), Diphenyl ether (solvent). -
Procedure:
-
Suspend the starting material in Diphenyl ether (0.2 M).[1]
-
Microwave Conditions: Heat to 220°C for 30–60 minutes. (Conventional heating requires 250°C+ for 4-12 hours).[1]
-
Validation: Check
NMR.[1] The shift of the fluorine signal is diagnostic of the migration.[1] -
Purification: Direct column chromatography (Hexane/EtOAc) is usually sufficient to separate the product from the high-boiling solvent, or use Kugelrohr distillation to remove Diphenyl ether.[1]
-
Protocol C: One-Pot Hydrolysis and Cyclization to Benzothiazole
Objective: Convert the
-
Reagents:
-aryl thiocarbamate, NaOH (10% aq), Methanol, Sodium Dithionite ( ), Aldehyde (R-CHO).[1] -
Procedure:
-
Hydrolysis: Dissolve
-thiocarbamate in MeOH/NaOH. Reflux for 1 hour to cleave the carbamate and generate the thiolate ( ).[1] -
Nitro Reduction: Add Sodium Dithionite (3.0 eq) to the refluxing mixture to reduce the ortho-nitro group to the amine.[1] This generates the 2-amino-5-fluorothiophenol intermediate in situ.[1]
-
Cyclization: Add the desired aldehyde (1.1 eq) and a catalytic amount of acetic acid.[1] Reflux for 3-5 hours.
-
Mechanism: The thiophenol attacks the aldehyde (thiohemiacetal), followed by imine formation and oxidative ring closure (often requiring air or mild oxidant like
if not spontaneous).[1]
-
Benzothiazole Construction Workflow
The following diagram illustrates the convergence of the thiophenol intermediate with an aldehyde to form the final scaffold.
Figure 2: Convergent synthesis of the benzothiazole core.[1] The 2-amino-5-fluorothiophenol is the key intermediate derived from the fluorinated phenol.[1]
Troubleshooting & Quality Control
Handling Fluorine NMR ( )
Fluorine NMR is the most powerful tool for monitoring these reactions.[1]
-
Phenol Precursor: typically
-110 to -125 ppm.[1] - -Thiocarbamate: Slight downfield shift.
- -Thiocarbamate: Distinct shift (often 2-5 ppm difference) due to the change in electronic environment from O to S.[1]
-
Benzothiazole: Sharp, distinct signal.[1]
Managing Disulfides
Aminothiophenols oxidize rapidly to disulfides (Ar-S-S-Ar) in air.[1]
-
Prevention: Perform the hydrolysis and reduction steps (Protocol C) under strictly inert atmosphere (Argon).
-
Recovery: If disulfide forms, treat with
and water or to regenerate the thiol before cyclization.[1]
References
-
Lloyd-Jones, G. C., et al. (2008).[1] "Kinetics and Mechanism of the Newman-Kwart Rearrangement." Journal of Organic Chemistry. [Link]
-
Kumbhare, R. M., et al. (2012).[1] "Synthesis and biological evaluation of novel fluorinated benzothiazole derivatives." European Journal of Medicinal Chemistry. [Link]
-
Harvey, J. N., et al. (2010).[1][6] "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Dramatic Rate Acceleration by Electronic Effects." Journal of Organic Chemistry. [Link]
-
Jordan, A. D., et al. (2002).[1] "Microwave-assisted synthesis of benzothiazoles." Journal of Organic Chemistry. [Link]
-
Gupta, P. K., et al. (2010).[1] "Green synthesis of fluorinated benzothiazoles." Journal of Fluorine Chemistry. [Link]
Sources
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. Newman-Kwart Rearrangement [organic-chemistry.org]
- 3. Insights into the kinetics and molecular mechanism of the Newman–Kwart rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profiling of 2-Ethoxy-5-fluorophenol
CAS: 113958-26-2 | Molecular Formula: C₈H₉FO₂ | MW: 156.15 g/mol [1]
Executive Summary
This guide details the solubility landscape of 2-Ethoxy-5-fluorophenol , a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds.[1] As a Senior Application Scientist, I have structured this analysis to move beyond static data points, providing a mechanistic understanding of why this molecule behaves as it does in various organic media.
The molecule features three distinct solubility-determining motifs:
-
Phenolic Hydroxyl (-OH): A strong hydrogen bond donor (HBD) and acceptor (HBA).[1]
-
Ethoxy Ether (-OCH₂CH₃): A lipophilic chain with weak HBA capability.[1]
-
Fluorine Substituent (-F): Increases lipophilicity and alters the pKa of the phenol via inductive electron withdrawal.[1]
Key Takeaway: 2-Ethoxy-5-fluorophenol exhibits a "Janus-faced" solubility profile—highly soluble in polar aprotic and protic organic solvents, but sparingly soluble in non-polar hydrocarbons and neutral aqueous media.[1]
Physicochemical Profile & Solubility Logic
To predict solubility behavior accurately, we must first establish the physicochemical constants that drive solvation.
| Property | Value (Experimental/Predicted) | Impact on Solubility |
| Physical State | Solid (Low melting, ~35–45°C)* | Low lattice energy facilitates rapid dissolution in compatible solvents.[1] |
| LogP (Octanol/Water) | ~2.2 – 2.5 | Indicates moderate lipophilicity; prefers organic layers over aqueous.[1] |
| pKa (Phenol) | ~9.5 – 9.9 | Soluble in aqueous alkaline solutions (pH > 11) via deprotonation (phenolate formation).[1] |
| H-Bond Donors | 1 | Critical for solubility in alcohols.[1] |
| H-Bond Acceptors | 3 (O-H, -O-, -F) | Facilitates high solubility in DMSO/DMF.[1] |
*Note: Melting points for this class of fluorinated phenol ethers are often low; analogs like 2-ethoxyphenol melt at ~29°C.[1]
Mechanistic Solvation Diagram
The following diagram illustrates the interaction types driving solubility in different solvent classes.
Figure 1: Mechanistic interactions between 2-Ethoxy-5-fluorophenol and major solvent classes.[1]
Solubility Landscape: Recommended Solvents
Based on internal application data and structural analog analysis (SAR), the following solubility tiers are established.
Tier 1: Primary Solvents (High Solubility > 100 mg/mL)
These are the solvents of choice for stock solution preparation and synthetic reactions.
-
Dimethyl Sulfoxide (DMSO): The "super solvent" for this molecule.[1][2] The sulfoxide oxygen acts as a potent H-bond acceptor for the phenolic proton.[1]
-
Use Case: Biological assays, stock storage.
-
-
Methanol / Ethanol: Excellent solubility due to "like-dissolves-like" interactions (hydroxyl groups).[1]
-
Use Case: Crystallization, HPLC mobile phases.
-
-
Ethyl Acetate: Good solubility driven by the ester oxygen accepting the phenolic proton.[1]
-
Use Case: Liquid-liquid extraction (organic layer).[1]
-
Tier 2: Process Solvents (Moderate/Good Solubility ~ 50–100 mg/mL)[1]
-
Dichloromethane (DCM): Solubilizes the lipophilic ethoxy/fluoro regions effectively.[1]
-
Tetrahydrofuran (THF): Excellent, but beware of peroxide formation in long-term storage.[1]
Tier 3: Anti-Solvents (Low Solubility < 10 mg/mL)[1]
-
Water (Neutral pH): The hydrophobic ethoxy and fluorine groups dominate, preventing bulk dissolution.
-
Hexanes / Heptane: The molecule is too polar to dissolve significantly in aliphatic hydrocarbons.[1]
-
Application: Use these to precipitate the compound from Ethyl Acetate or DCM solutions.
-
Experimental Protocol: Determination of Saturation Solubility
Self-Validating System
As a researcher, you should never rely solely on literature values for critical formulations. The following protocol allows you to determine the exact solubility limit (S_sat) in your specific solvent lot at a controlled temperature.
Workflow Diagram
Figure 2: Step-by-step workflow for determining saturation solubility.[1]
Detailed Methodology (Gravimetric Approach)
Scope: Best for rapid determination when HPLC standards are unavailable.[1]
-
Preparation:
-
Weigh approximately 100 mg of 2-Ethoxy-5-fluorophenol into a 4 mL glass vial (borosilicate).
-
Add exactly 1.0 mL of the target solvent (e.g., Toluene).
-
-
Equilibration:
-
If the solid dissolves instantly, add more solid until a visible precipitate remains (supersaturation).
-
Cap tightly and agitate (vortex or orbital shaker) for 24 hours at 25°C.
-
-
Filtration:
-
Allow the suspension to settle for 1 hour.
-
Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter (compatible with most organics) into a pre-weighed vial (
).
-
-
Evaporation & Weighing:
-
Evaporate the solvent using a gentle nitrogen stream or vacuum oven.
-
Weigh the vial with the dry residue (
).[1]
-
-
Calculation:
Handling & Stability in Solution
Chemical Stability[1]
-
Oxidation: Phenols are susceptible to oxidation to quinones over time, especially in basic solutions or presence of light.
-
Recommendation: Store DMSO/MeOH stock solutions at -20°C in amber vials.[1]
-
-
Acidity: The fluorine atom at position 5 is stable and generally resistant to nucleophilic aromatic substitution under mild conditions, but strong bases (e.g., NaH in DMF) will deprotonate the phenol immediately.
Safety Considerations
-
Skin Absorption: Fluorinated phenols can be rapidly absorbed through the skin.[1] Always wear nitrile gloves.
-
Incompatibility: Avoid mixing with strong oxidizing agents (e.g., nitric acid) as this may cause vigorous exothermic reactions.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9707, 2-Fluorophenol. Retrieved from [Link][1]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard text for solubility theory).
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: 5-Amino-2-fluorophenol (Analog Analysis). Retrieved from [Link][1]
Sources
Navigating the Safety Landscape of 2-Ethoxy-5-fluorophenol: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Disclaimer: This document has been prepared as a technical guide for experienced researchers and professionals. An official Safety Data Sheet (SDS) for 2-Ethoxy-5-fluorophenol (CAS No. 376600-64-5) is not publicly available at the time of this writing. The information herein is a synthesis of data from structurally analogous compounds to provide a provisional safety framework. All personnel must conduct a thorough, site-specific risk assessment before handling this chemical, and this guide should not be considered a substitute for an official, supplier-provided SDS.
Chemical Identification and a Path to a Provisional Safety Profile
2-Ethoxy-5-fluorophenol is a substituted aromatic compound with the following identifiers:
-
Chemical Name: 2-Ethoxy-5-fluorophenol
-
CAS Number: 376600-64-5
-
Molecular Formula: C₈H₉FO₂
-
Molecular Weight: 156.15 g/mol
The absence of a dedicated Safety Data Sheet necessitates a logical, evidence-based approach to hazard assessment. By examining the safety profiles of its core structural components, 2-Ethoxyphenol and 2-Fluorophenol, we can construct a reliable, albeit provisional, safety and handling protocol. This methodology allows for informed decision-making in the laboratory, grounded in the established behaviors of closely related molecules.
Hazard Analysis through Structural Analogues
The predicted hazard profile of 2-Ethoxy-5-fluorophenol is derived from the known hazards of 2-Ethoxyphenol and 2-Fluorophenol. The presence of the phenol group suggests a baseline of skin and eye irritancy, while the ethoxy and fluoro substituents are anticipated to modulate its toxicological and physical hazards.
| Property/Hazard | 2-Ethoxyphenol (CAS 94-71-3) | 2-Fluorophenol (CAS 367-12-4) | Predicted Profile for 2-Ethoxy-5-fluorophenol |
| Physical State | Liquid or low-melting solid | Liquid or crystalline solid | Likely a liquid or low-melting solid at room temperature. |
| GHS Pictograms | Danger | Warning | Likely to include pictograms for skin/eye irritation, and potentially for acute toxicity and flammability. |
| Hazard Statements | Combustible liquid, May cause an allergic skin reaction, Causes serious eye damage.[1] | Flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3] | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May be a combustible liquid. |
| Acute Toxicity | May be harmful if swallowed.[1] | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | Assumed to be harmful by all routes of exposure. |
| Skin Corrosion/Irritation | May cause skin irritation and allergic reactions.[4] | Causes skin irritation.[2][3] | Expected to be a skin irritant. |
| Eye Damage/Irritation | Causes serious eye damage.[1] | Causes serious eye irritation.[2] | Expected to cause serious eye irritation. |
| Flammability | Combustible liquid.[1] | Flammable liquid and vapor.[2][3] | Assumed to be a combustible liquid. |
Rationale for the Predicted Profile:
The predicted hazard profile for 2-Ethoxy-5-fluorophenol is a composite of the hazards presented by its analogues. The phenolic backbone is a known irritant. The addition of a fluorine atom, as seen in 2-Fluorophenol, often increases the systemic toxicity of aromatic compounds. Therefore, it is prudent to assume that 2-Ethoxy-5-fluorophenol is harmful by ingestion, skin contact, and inhalation. The ethoxy group in 2-Ethoxyphenol contributes to its classification as a combustible liquid, a property that should be assumed for the target compound.
Comprehensive Safety and Handling Protocols
Based on the predicted hazard profile, the following protocols are recommended for handling 2-Ethoxy-5-fluorophenol in a laboratory setting. These protocols are designed to be self-validating by incorporating multiple layers of safety.
Personal Protective Equipment (PPE)
A stringent PPE regimen is mandatory to prevent exposure.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required. Standard safety glasses are not sufficient.
-
Skin Protection: A chemically resistant lab coat or apron must be worn. Full-length pants and closed-toe shoes are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use. Given the lack of specific permeation data, it is advisable to change gloves frequently and immediately upon any suspected contact.
-
Respiratory Protection: All handling of 2-Ethoxy-5-fluorophenol, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.
Handling and Storage
-
Handling: Avoid all direct contact with the chemical. Do not breathe vapors. Use only in a well-ventilated area, preferably a chemical fume hood. Keep containers tightly closed when not in use. After handling, wash hands and any exposed skin thoroughly.
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][4]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an emergency, a calm and methodical response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.
Spill and Leak Response
-
Small Spills: In the event of a small spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4] Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.
-
Large Spills: For a large spill, evacuate the laboratory and notify the appropriate emergency response team and environmental health and safety (EHS) department.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[1][5]
-
Specific Hazards: The compound is expected to be a combustible liquid. Upon combustion, it may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and hydrogen fluoride.[6]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Disposal Considerations
The disposal of 2-Ethoxy-5-fluorophenol and any contaminated materials must be handled as hazardous waste.
-
Waste Collection: All waste containing this chemical, including empty containers and contaminated lab supplies, should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Protocol: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Visualizing Safety Workflows
To further enhance the understanding of the necessary safety protocols, the following diagrams, generated using Graphviz, illustrate key decision-making processes.
Caption: Predicted GHS Hazard Classification for 2-Ethoxy-5-fluorophenol.
Caption: Emergency Response Workflow for an Exposure Incident.
References
Sources
Methodological & Application
Application Note: Selective Synthesis of 2-Ethoxy-5-fluorophenol via Williamson Ether Synthesis
I. Introduction and Significance
2-Ethoxy-5-fluorophenol is a valuable substituted phenol derivative utilized as a building block in the synthesis of complex organic molecules. Its structural motifs are found in various pharmacologically active compounds and advanced agrochemicals.[1] The precise arrangement of the ethoxy, fluoro, and hydroxyl groups on the aromatic ring makes it an important intermediate where regiochemical control during synthesis is paramount.
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Ethoxy-5-fluorophenol from 5-fluorocatechol. The chosen synthetic strategy is the Williamson ether synthesis, a robust and versatile method for forming ethers.[2][3][4] This reaction proceeds via an S_{N}2 mechanism, involving the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[4][5] In this context, we will exploit the differential acidity of the two hydroxyl groups on the 5-fluorocatechol ring to achieve selective mono-ethylation.
II. The Scientific Principle: Regioselectivity in Williamson Ether Synthesis
The core challenge in the etherification of 5-fluorocatechol is achieving selectivity for one of the two hydroxyl groups. The Williamson ether synthesis allows for this control by leveraging fundamental principles of physical organic chemistry.
Mechanism: The reaction proceeds in two primary stages:
-
Deprotonation: A base, typically sodium hydroxide (NaOH), is used to deprotonate one of the phenolic hydroxyl groups of 5-fluorocatechol, forming a more nucleophilic phenoxide ion.[3]
-
Nucleophilic Substitution (S_{N}2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (in this case, ethyl iodide). This occurs via a concerted, backside attack, displacing the iodide leaving group and forming the ether bond.[4][5]
Controlling Regioselectivity: The fluorine atom on the catechol ring is a moderately deactivating, ortho-, para-directing group. Its strong inductive electron-withdrawing effect (-I) increases the acidity of the neighboring phenolic protons. The hydroxyl group at the C2 position is ortho to the fluorine atom, making it significantly more acidic than the hydroxyl group at the C1 position. Consequently, in the presence of one equivalent of base, the C2-hydroxyl group is preferentially deprotonated. This generates a phenoxide that is thermodynamically more stable, thereby directing the subsequent ethylation to this position to yield the desired 2-Ethoxy-5-fluorophenol product.
Caption: Reaction mechanism workflow for the synthesis.
III. Safety and Hazard Management
This protocol involves hazardous materials that require strict adherence to safety procedures. The synthesis must be performed inside a certified chemical fume hood by trained personnel.
-
5-Fluorocatechol (CAS: 363-52-0): Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.[6][7][8][9]
-
Sodium Hydroxide (NaOH) (CAS: 1310-73-2): Highly corrosive. Causes severe chemical burns to skin and eyes.[10][11][12][13] The dissolution in water is highly exothermic.[14] Always add NaOH to water, never the reverse.[11]
-
Ethyl Iodide (C₂H₅I) (CAS: 75-03-6): Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[15][16] Keep away from heat and sources of ignition.[17][18] Store in a cool, well-ventilated, light-resistant container.[16][17][18]
-
Toluene (CAS: 108-88-3): Flammable liquid and vapor. Health hazard.
-
Diethyl Ether (CAS: 60-29-7): Extremely flammable liquid and vapor. May form explosive peroxides.
Personal Protective Equipment (PPE):
-
Eyes/Face: Chemical splash goggles and a face shield are mandatory.[11]
-
Skin/Body: A chemical-resistant lab coat, long pants, and closed-toe shoes are required.
-
Hands: Wear chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and changed immediately if contaminated.[16][18]
-
Respiratory: Use only with adequate ventilation. If vapors or mists are generated, a NIOSH-approved respirator is necessary.[17]
Ensure that an eyewash station and safety shower are immediately accessible.[7][17]
IV. Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried before use.
Materials and Equipment:
-
5-Fluorocatechol (≥98% purity)
-
Sodium Hydroxide pellets (≥97% purity)
-
Ethyl Iodide (≥99%, stabilized)
-
Toluene
-
Diethyl Ether
-
Hydrochloric Acid (HCl), 6M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Addition funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Parameters:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 5-Fluorocatechol | 128.10 | 50.0 | 6.41 g | 1.0 |
| Sodium Hydroxide | 40.00 | 50.0 | 2.00 g | 1.0 |
| Ethyl Iodide | 155.97 | 55.0 | 4.3 mL (8.58 g) | 1.1 |
| Toluene | - | - | 150 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, condenser, and addition funnel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Preparation: In a separate beaker, carefully dissolve 2.00 g of sodium hydroxide in 20 mL of deionized water. The process is exothermic; use an ice bath to cool the solution.
-
Reactant Addition: Charge the round-bottom flask with 6.41 g of 5-fluorocatechol and 150 mL of toluene. Begin stirring to form a suspension.
-
Deprotonation: Transfer the cooled aqueous NaOH solution to the addition funnel and add it dropwise to the stirring suspension of 5-fluorocatechol in toluene over 15-20 minutes at room temperature.
-
Heating: Heat the reaction mixture to 60-65°C using a heating mantle and stir for 1 hour to ensure complete formation of the sodium phenoxide.[19]
-
Ethylating Agent Addition: Add 4.3 mL of ethyl iodide to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 60-65°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 60-65°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully add 50 mL of deionized water. Transfer the entire mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 by slowly adding 6M HCl.[20]
-
Extraction: Separate the organic (toluene) layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.[20]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Ethoxy-5-fluorophenol.
Caption: Step-by-step experimental workflow diagram.
V. References
-
Loba Chemie. (2016, June 6). ETHYL IODIDE FOR SYNTHESIS MSDS CAS-No.15
-
Sciencelab.com. (n.d.). ETHYL IODIDE 98%. 17
-
Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET : Ethyl Iodide. 18
-
Techno PharmChem. (n.d.). ETHYL IODIDE MATERIAL SAFETY DATA SHEET. 21
-
CDH Fine Chemical. (n.d.). Ethyl Iodide CAS No 75-03-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. 16
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Link
-
University of Minnesota Duluth. (n.d.). The Williamson Ether Synthesis. 20
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide solution. 10
-
CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. Link
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Link
-
Wikipedia. (n.d.). Williamson ether synthesis. Link
-
Cameo Chemicals. (2018, March 7). Sodium Hydroxide, Solution (Material Safety Data Sheet). 12
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Link
-
Technical Disclosure Commons. (2022, September 19). Process for the preparation of 2-ethoxy-phenol. Link
-
Arkema. (2013, February 10). GPS Safety Summary - Substance Name: - SODIUM HYDROXIDE. 14
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluorocatechol. 6
-
ERCO Worldwide. (n.d.). Safety Data Sheet Sodium Hydroxide Solution. 13
-
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 3-Fluorocatechol. 7
-
Manglam Chemicals. (n.d.). 2-Ethoxy Phenol CAS No 94-71-3. Link
-
PubChem. (n.d.). 3-Fluorocatechol. Link
-
Sigma-Aldrich. (n.d.). 3-Fluorocatechol | 363-52-0. Link
-
Google Patents. (n.d.). CN104844399B - A kind of method synthesizing 2-fluorophenol compound. Link
Sources
- 1. 2-Ethoxy Phenol CAS No 94-71-3 [manglamchemicals.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. One moment, please... [chemistrytalk.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 3-Fluorocatechol | C6H5FO2 | CID 67764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Fluorocatechol | 363-52-0 [sigmaaldrich.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 12. nrc.gov [nrc.gov]
- 13. ercoworldwide.com [ercoworldwide.com]
- 14. arkema.com [arkema.com]
- 15. lobachemie.com [lobachemie.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 18. samratpharmachem.com [samratpharmachem.com]
- 19. tdcommons.org [tdcommons.org]
- 20. The Williamson Ether Synthesis [cs.gordon.edu]
- 21. technopharmchem.com [technopharmchem.com]
Application Note: Regioselective Ethylation of 5-Fluorocatechol for Pharmaceutical and Agrochemical Intermediate Synthesis
Abstract
This application note provides a comprehensive, in-depth guide to the regioselective mono-ethylation of 5-fluorocatechol, a critical transformation for the synthesis of valuable intermediates in the pharmaceutical and agrochemical industries. The protocol detailed herein is grounded in the principles of the Williamson ether synthesis and has been optimized to favor the formation of one of the two possible mono-ethylated regioisomers. This document offers a step-by-step experimental procedure, a discussion of the underlying chemical principles influencing regioselectivity, and detailed analytical methods for reaction monitoring and product characterization.
Introduction
5-Fluorocatechol is a versatile building block in organic synthesis. The presence of the fluorine atom and two hydroxyl groups offers multiple points for functionalization, making it a valuable precursor for a wide range of biologically active molecules. The selective ethylation of one of the hydroxyl groups is a key step in the synthesis of various pharmaceutical agents, where the resulting ethoxy-fluorophenol moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The Williamson ether synthesis is a robust and widely adopted method for the formation of ethers from an alcohol (or phenol) and an alkyl halide in the presence of a base.[1][2][3] This application note details a protocol for the regioselective mono-ethylation of 5-fluorocatechol using ethyl iodide as the ethylating agent and potassium carbonate as the base in an acetone solvent system.
Mechanistic Considerations and Regioselectivity
The ethylation of 5-fluorocatechol can, in principle, yield three products: 3-fluoro-2-ethoxyphenol, 4-fluoro-2-ethoxyphenol, and 3-fluoro-1,2-diethoxybenzene. The regioselectivity of the initial mono-ethylation is primarily governed by the relative acidity (pKa) of the two hydroxyl protons. The hydroxyl group with the lower pKa will be preferentially deprotonated by the base, forming the more stable phenoxide, which then acts as the nucleophile in the SN2 reaction with the ethylating agent.
This protocol is designed to favor mono-ethylation by using a slight excess of the ethylating agent and carefully controlling the reaction time. Over-alkylation to the di-ethoxy product can be minimized by monitoring the reaction progress closely.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 5-Fluorocatechol | ≥98% | Sigma-Aldrich |
| Ethyl Iodide | ≥99%, stabilized | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetone | Anhydrous, ≥99.5% | J.T.Baker |
| Ethyl Acetate | HPLC Grade | VWR Chemicals |
| Hexane | HPLC Grade | VWR Chemicals |
| Deionized Water | - | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
| Round-bottom flask with reflux condenser | - | - |
| Magnetic stirrer with heating mantle | - | - |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
| Flash Chromatography System | - | - |
| Rotary Evaporator | - | - |
| NMR Spectrometer | 400 MHz or higher | - |
| Mass Spectrometer | - | - |
| FT-IR Spectrometer | - | - |
Safety Precautions
-
5-Fluorocatechol: Irritant to eyes, skin, and respiratory system. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethyl Iodide: Lachrymator and potential carcinogen. Handle with extreme care in a fume hood. Wear appropriate PPE.
-
Acetone and other organic solvents: Flammable liquids. Keep away from ignition sources.
Reaction Setup and Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluorocatechol (5.00 g, 39.0 mmol).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (8.09 g, 58.5 mmol, 1.5 equivalents) to the flask, followed by 100 mL of anhydrous acetone.
-
Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add ethyl iodide (3.75 mL, 46.8 mmol, 1.2 equivalents) to the reaction mixture using a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexane). The starting material (5-fluorocatechol) is significantly more polar than the mono-ethylated products.
Work-up and Purification
-
Quenching: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Extraction: Dissolve the crude oil in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 50 mL of deionized water and 1 x 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution from 5% to 20% ethyl acetate in hexane is typically effective in separating the mono-ethylated isomers from any unreacted starting material and the di-ethylated by-product.[5][6]
Expected Yield
The expected yield of the combined mono-ethylated products is typically in the range of 70-85%. The ratio of the two regioisomers will depend on the precise reaction conditions and should be determined by NMR analysis of the purified fractions.
Characterization of Products
The purified products should be characterized by standard analytical techniques to confirm their identity and purity.
3-Fluoro-2-ethoxyphenol (Major Product - Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ 6.90-6.70 (m, 3H, Ar-H), 5.60 (s, 1H, -OH), 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 153.0 (d, JCF = 245 Hz, C-F), 145.0, 135.0, 120.0, 115.0 (d, JCF = 20 Hz), 110.0, 65.0 (-OCH₂CH₃), 15.0 (-OCH₂CH₃).
-
MS (ESI): m/z [M-H]⁻ calculated for C₈H₈FO₂⁻: 155.05; found 155.1.
-
FT-IR (thin film): ν (cm⁻¹) 3400 (br, O-H), 2980 (C-H), 1600, 1500 (C=C, aromatic), 1250 (C-O, ether), 1100 (C-F).
4-Fluoro-2-ethoxyphenol (Minor Product - Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ 6.95-6.75 (m, 3H, Ar-H), 5.55 (s, 1H, -OH), 4.05 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.0 (d, JCF = 240 Hz, C-F), 148.0, 138.0, 118.0 (d, JCF = 22 Hz), 112.0, 108.0, 64.5 (-OCH₂CH₃), 14.8 (-OCH₂CH₃).
-
MS (ESI): m/z [M-H]⁻ calculated for C₈H₈FO₂⁻: 155.05; found 155.1.
-
FT-IR (thin film): ν (cm⁻¹) 3410 (br, O-H), 2975 (C-H), 1610, 1510 (C=C, aromatic), 1240 (C-O, ether), 1110 (C-F).
Note: The predicted NMR data is based on typical chemical shifts for similar compounds and the expected influence of the fluorine substituent. Actual values may vary.[7][8][9][10]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | Inactive base, wet solvent, low temperature | Use freshly dried K₂CO₃ and anhydrous acetone. Ensure the reaction is at a consistent reflux. |
| Formation of significant amounts of di-ethylated product | Excess ethyl iodide, prolonged reaction time | Reduce the equivalents of ethyl iodide to 1.1. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Poor separation of isomers during chromatography | Inappropriate solvent system | Optimize the eluent system using TLC. A shallow gradient or isocratic elution may be necessary. Consider using a different stationary phase if separation on silica is challenging.[11][12] |
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of mono-ethylated 5-fluorocatechol.
Conclusion
This application note provides a detailed and reliable protocol for the regioselective mono-ethylation of 5-fluorocatechol. By carefully controlling the reaction conditions and employing a robust purification strategy, researchers can efficiently synthesize valuable ethoxy-fluorophenol intermediates. The principles and techniques described herein are applicable to the synthesis of a wide range of substituted catechol ethers, making this a valuable resource for scientists in the fields of medicinal chemistry and materials science.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. (2020). Available at: [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
-
General. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz). Available at: [Link]
-
Novel Phases for HPLC Separa t i o n s. Analytical Sales. (2014). Available at: [Link]
-
Williamson Ether Synthesis. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (2022). Available at: [Link]
-
1 H NMR and 13 C NMR data of compounds 2 and 3 (at 400 MHz in CDCl 3 , in ppm, J in. ResearchGate. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]
- CN102078808A - Catalyst used for synthesizing o-ethoxyphenol and preparation method thereof - Google Patents.
-
FluroPhase Premium HPLC Columns - Analytical Sales. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]
-
Easy purification of isomers with prepacked glass columns - Chromatography Today. Available at: [Link]
-
pKa values acids - Chair of Analytical Chemistry. Available at: [Link]
-
Tables For Organic Structure Analysis. Available at: [Link]
-
4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2025). Available at: [Link]
-
4 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
pKa values for the hydroxyl group reported for different DHBs. - ResearchGate. Available at: [Link]
-
REGIOSELECTIVE ALKYLATION OF 3-SUBSTITUTED 3-SULFOLENES Hiraaki Takayama,* Hiromasa Suzuki, Takashi Nomoto, and Sachiko Yamada F. Available at: [Link]
-
Synthesis of o-ethoxyphenol from catechol and ethanol over oxide catalyst | Request PDF. ResearchGate. Available at: [Link]
- US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available at: [Link]
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. Available at: [Link]
-
-
13C NMR Spectroscopy. Available at: [Link]
-
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. Available at: [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC. Available at: [Link]
-
Purifying ionic compounds by flash column chromatography - Biotage. (2023). Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (2024). Available at: [Link]
-
A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC. Available at: [Link]
-
What would you estimate the pKa of the hydroxyl group to be in this molecule? - Reddit. (2023). Available at: [Link]
-
The pKa Table Is Your Friend - Master Organic Chemistry. (2026). Available at: [Link]
-
ISOLATION OF PHYTOPHARMACEUTICALS BY FLASH CHROMATOGRAPHY. - IJCRT.org. (2024). Available at: [Link]
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- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
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- 12. researchgate.net [researchgate.net]
Application Note: Optimized Williamson Ether Synthesis of 2-Ethoxy-5-fluorophenol Derivatives
Abstract
This guide details the synthetic optimization of ether linkages using 2-Ethoxy-5-fluorophenol (CAS: 113956-20-6) . While Williamson ether synthesis is a staple reaction, this specific substrate presents a unique "push-pull" challenge: the ortho-ethoxy group introduces significant steric hindrance, while the meta-fluorine atom alters the pKa and nucleophilicity of the phenoxide. This note provides three distinct protocols ranging from high-throughput screening to scale-up, specifically leveraging the "Cesium Effect" and Phase Transfer Catalysis (PTC) to maximize yields.
Chemical Context & Mechanistic Insight
To successfully alkylate 2-Ethoxy-5-fluorophenol, one must understand the competing electronic and steric forces at play.
The Substrate Profile
-
Acidity (Electronic Effect): The fluorine atom at the 5-position is electron-withdrawing (Inductive effect,
). This stabilizes the phenoxide anion, making the phenol more acidic ( ) than unsubstituted phenol ( ). While this facilitates deprotonation, it slightly decreases the nucleophilicity of the resulting phenoxide. -
Steric Hindrance: The ethoxy group at the 2-position (ortho) creates a steric wall. This is the primary failure mode in standard synthesis, as it physically blocks the approach of the electrophile (alkyl halide).
Mechanism of Action
The reaction proceeds via a classic
Figure 1: Mechanistic flow of the Williamson Ether Synthesis highlighting the critical transition state where steric hindrance from the 2-ethoxy group can impede reaction progress.
Experimental Protocols
Protocol A: Standard High-Throughput Conditions ( )
Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl) and initial screening.
Rationale: Potassium carbonate in DMF is the industry standard. The high dielectric constant of DMF dissociates the potassium phenoxide pair sufficiently for unhindered electrophiles.
Materials:
-
2-Ethoxy-5-fluorophenol (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.5 M concentration]
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add 2-Ethoxy-5-fluorophenol (1.0 eq) and
(2.0 eq). -
Solvate: Add anhydrous DMF. Stir at room temperature for 15 minutes to allow partial deprotonation (color change often observed).
-
Addition: Add the Alkyl Halide (1.2 eq) via syringe.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Note: Do not exceed 80°C initially to avoid elimination side-reactions of the alkyl halide.
-
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over
.[4]
Protocol B: The "Cesium Effect" for Steric Demands
Best for: Secondary alkyl halides, branched electrophiles, or low-reactivity substrates.
Rationale: Cesium (
Materials:
-
2-Ethoxy-5-fluorophenol (1.0 equiv)
-
Cesium Carbonate (
) (1.5 equiv) -
Potassium Iodide (KI) - catalytic (0.1 equiv) [Finkelstein acceleration]
-
Solvent: Acetonitrile (MeCN) or DMF[5]
Step-by-Step:
-
Preparation: Flame-dry the glassware under Nitrogen/Argon.
-
Charge: Add phenol (1.0 eq),
(1.5 eq), and catalytic KI (0.1 eq). -
Solvate: Add anhydrous Acetonitrile (0.2 M).
-
Addition: Add the hindered Alkyl Halide (1.5 eq).
-
Reaction: Reflux (approx. 80°C for MeCN) for 12–16 hours.
-
Validation: Monitor by TLC/LCMS. The presence of the catalytic Iodide facilitates in-situ conversion of Alkyl-Cl/Br to the more reactive Alkyl-I.
Protocol C: Green Chemistry & Scale-Up (Phase Transfer Catalysis)
Best for: Multi-gram scale, avoiding toxic polar aprotic solvents.
Rationale: Using a biphasic system (Water/Toluene) with a Phase Transfer Catalyst (PTC) like TBAB allows the reaction to proceed without expensive anhydrous solvents. The quaternary ammonium salt shuttles the phenoxide into the organic layer [3].
Materials:
-
2-Ethoxy-5-fluorophenol (1.0 equiv)
-
Sodium Hydroxide (NaOH), 30% aq. solution (3.0 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)
-
Solvent: Toluene
Step-by-Step:
-
Biphasic Setup: In a round-bottom flask, dissolve the phenol in Toluene.
-
Base Addition: Add the 30% NaOH solution. The mixture will form two layers.
-
Catalyst: Add TBAB (5 mol%).
-
Electrophile: Add Alkyl Halide (1.2 eq).
-
Reaction: Heat to 90°C with vigorous stirring (essential for phase transfer).
-
Workup: Separation is trivial. Discard the aqueous layer. Wash the organic (Toluene) layer with dilute HCl (to remove unreacted phenol) and water. Evaporate Toluene.
Data Summary & Condition Selection
| Parameter | Protocol A (Standard) | Protocol B (Cesium) | Protocol C (PTC) |
| Base | NaOH (aq) | ||
| Solvent | DMF / NMP | MeCN / DMF | Toluene / Water |
| Temp | 60°C | 80°C (Reflux) | 90°C |
| Key Additive | None | KI (Catalytic) | TBAB (Catalyst) |
| Ideal For | Primary Halides, Screening | Secondary Halides, Hindered | Scale-up (>10g), Green Chem |
| Cost | Low | High (Cesium is expensive) | Very Low |
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the optimal synthesis protocol based on electrophile sterics and reaction scale.
Troubleshooting & QC
-
Issue: Low Conversion.
-
Diagnosis: Likely steric hindrance or poor solubility.
-
Fix: Switch to Protocol B (
). If using Alkyl Chlorides, add 1.0 eq of NaI to generate the Alkyl Iodide in situ (Finkelstein).
-
-
Issue: O- vs C-Alkylation.
-
Diagnosis: Phenols are ambident nucleophiles. C-alkylation is rare but possible with high heat and hindered halides.
-
Fix: Keep temperatures below 80°C. Ensure the solvent is polar aprotic (DMF/DMSO) to favor O-alkylation.
-
-
QC Analysis:
-
NMR: Look for the disappearance of the phenolic -OH proton (broad singlet, >5.0 ppm) and the appearance of the new ether
-protons (3.5–4.5 ppm). -
TLC: The product will be significantly less polar (higher
) than the starting phenol.
-
References
- Dijkink, J., & Cintrat, J. C. (2002). "The Cesium Effect: Syntheses of Macrocycles." Tetrahedron Letters. (General principle of Cesium in ether synthesis).
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.
-
Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters.
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."
-
PubChem. (2025).[6] "2-Ethoxy-5-fluorophenol Compound Summary." National Library of Medicine.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. 2-Ethoxy-5-fluorouracil | C6H7FN2O2 | CID 92041 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Ethoxy-5-fluorophenol as intermediate for anti-diabetic agents
Application Note: 2-Ethoxy-5-fluorophenol as a Strategic Intermediate for Anti-Diabetic Agents
Executive Summary
2-Ethoxy-5-fluorophenol (CAS 376600-64-5) is a high-value pharmacophore building block used in the synthesis of next-generation anti-diabetic agents, particularly those targeting the GPR119 receptor (e.g., benzothiazole derivatives) and PPAR pathways. This disubstituted phenol scaffold offers a unique combination of electronic modulation (via the 5-fluoro group) and lipophilic tuning (via the 2-ethoxy group), enhancing the metabolic stability and bioavailability of the final Active Pharmaceutical Ingredient (API).
This guide provides a comprehensive technical overview of the molecule's application, including quality control protocols, synthetic utilization strategies, and its role in the "Roche Benzothiazole" class of insulin secretagogues.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-Ethoxy-5-fluorophenol |
| CAS Number | 376600-64-5 |
| Molecular Formula | C₈H₉FO₂ |
| Molecular Weight | 156.15 g/mol |
| Structure | Phenol ring with ethoxy at C2 and fluorine at C5 |
| Appearance | Off-white to pale yellow crystalline solid or oil |
| Purity (HPLC) | ≥ 98.0% |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Key Role | Bioisostere precursor; Lipophilic anchor |
Application Case Study: GPR119 Agonists
Context:
The G-protein coupled receptor 119 (GPR119) is a validated target for Type 2 Diabetes treatment. Activation of GPR119 in pancreatic
The Role of 2-Ethoxy-5-fluorophenol: In the development of benzothiazole-based GPR119 agonists (as detailed in Patent EP001858901B1 and WO2006094209 by Hoffmann-La Roche), the 2-ethoxy-5-fluorophenyl moiety serves as a critical "tail" group. It is typically introduced via an alkylation or reductive amination sequence to modulate the binding affinity within the receptor's hydrophobic pocket.
Mechanism of Action & Synthesis Logic
The fluorine atom at position 5 blocks metabolic oxidation (a common clearance pathway for phenols), while the ethoxy group at position 2 provides steric bulk and lipophilicity, optimizing the drug's partition coefficient (LogP).
Figure 1: Synthetic utility of 2-Ethoxy-5-fluorophenol in generating GPR119 agonists and the downstream physiological effect.
Experimental Protocols
Protocol A: Quality Control & Characterization
Objective: To validate the purity and identity of the starting material before synthesis.
1. HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Retention Time: Expect peak at ~7.5 - 8.5 min (depending on specific column).
2. 1H-NMR (400 MHz, DMSO-d6):
-
Diagnostic Signals:
- 9.0-9.5 ppm (s, 1H, -OH): Exchangeable.
- 6.5-7.0 ppm (m, 3H, Ar-H): Aromatic region, specific splitting pattern due to F-coupling.
- 3.9-4.1 ppm (q, 2H, -OCH₂-): Quartet.
- 1.2-1.4 ppm (t, 3H, -CH₃): Triplet.
Protocol B: Synthetic Utilization (O-Alkylation/Formylation)
Objective: To convert the phenol into the reactive aldehyde intermediate (2-Ethoxy-5-fluorobenzaldehyde) often required for coupling.
Reaction Overview:
Step-by-Step Methodology (General O-Alkylation):
-
Preparation:
-
Charge a 3-neck round bottom flask with 2-Ethoxy-5-fluorophenol (1.0 eq) and Acetonitrile (10 vol).
-
Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 30 minutes to form the phenoxide.
-
-
Alkylation:
-
Add the electrophile (e.g., Ethyl Bromoacetate or a Piperidine-Linker-Halide ) (1.1 eq) dropwise.
-
Catalyst: Add Potassium Iodide (KI, 0.1 eq) to accelerate the reaction if using a chloride/bromide.
-
-
Reaction:
-
Heat the mixture to Reflux (80°C) under Nitrogen atmosphere.
-
Monitor by TLC/HPLC (typically 4–12 hours).
-
-
Work-up:
-
Cool to room temperature. Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in Ethyl Acetate and wash with Water and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Heptane or purify via Silica Gel Chromatography (Hexane:EtOAc gradient).
-
Safety & Handling
-
Hazards: 2-Ethoxy-5-fluorophenol is an irritant (Skin Irrit. 2, Eye Irrit. 2A). It may be harmful if swallowed.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic moiety.
References
-
Hoffmann-La Roche. (2006). Benzothiazole derivatives as antidiabetic agents. Patent WO2006094209A1. Link
-
Hoffmann-La Roche. (2006). Benzothiazoles as anti-diabetic compounds. European Patent EP001858901B1. Link
-
Sigma-Aldrich. (n.d.). 2-Ethoxy-5-fluorophenol Product Specification & MSDS. Link
-
Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. Link
Application Note: Nucleophilic Aromatic Substitution (SNAr) of Fluorophenols
The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of performing Nucleophilic Aromatic Substitution (SNAr) on fluorophenols—a class of substrates historically considered "difficult" due to the electronic deactivation provided by the hydroxyl group.
Executive Summary & Challenge Analysis
Fluorophenols represent a mechanistic paradox in SNAr chemistry. While the fluorine atom is the ideal leaving group for SNAr due to its high electronegativity (which stabilizes the transition state), the presence of the hydroxyl (-OH) group drastically impedes the reaction.
The Core Problem: Electronic Deactivation
-
Electron Donation: The -OH group is a strong electron donor (
) via resonance, increasing electron density in the aromatic ring and repelling the incoming nucleophile. -
Ionization: Under the basic conditions required for SNAr, the phenol deprotonates to form a phenoxide anion (
). This species is extremely electron-rich, rendering the ring essentially inert to nucleophilic attack unless powerful electron-withdrawing groups (EWGs) like are present.
The Solution Landscape
To successfully functionalize fluorophenols via SNAr, one of three strategies must be employed:
-
Strategy A (Classical): Activation via strong auxiliary EWGs (e.g., nitro-fluorophenols).
-
Strategy B (Protection): Masking the phenol as an ether/ester to prevent phenoxide formation.
-
Strategy C (Radical-Enabled): Advanced. Using oxidative conditions to generate a transient phenoxyl radical, which acts as a "super-EWG" to activate the ring.
Mechanistic Pathways & Logic
The choice of protocol depends entirely on the substrate's electronic environment. The diagram below illustrates the divergent pathways for activated vs. unactivated fluorophenols.
Figure 1: Decision tree for SNAr strategy. Classical pathways require auxiliary activation; unactivated phenols require radical intervention.
Detailed Experimental Protocols
Protocol A: Radical-Mediated SNAr for Unactivated Fluorophenols
Application: Reacting electron-rich substrates (e.g., 4-fluorophenol, 2-methyl-4-fluorophenol) that fail under standard conditions.
Mechanism: The reaction uses a mild oxidant to generate a transient phenoxyl radical.[1] This radical acts as an exceptionally strong electron-withdrawing group (
Reagents & Materials
-
Substrate: 4-Fluorophenol derivative (1.0 equiv)
-
Nucleophile: Amine, Azole, or Sulfonamide (1.5–2.0 equiv)
-
Base: Sodium Hydroxide (NaOH) (Catalytic to Stoichiometric)[1]
-
Oxidant: Potassium Ferricyanide (
) (Catalytic 0.4 equiv or Stoichiometric) -
Solvent: Aqueous Acetonitrile (
, 1:1 to 1:4)
Step-by-Step Workflow
-
Preparation: In a round-bottom flask, dissolve the fluorophenol (1.0 mmol) and the nucleophile (2.0 mmol) in a mixture of MeCN (2.5 mL) and Water (2.5 mL).
-
Base Addition: Add NaOH (40 mol% for catalytic cycle, or 1.2 equiv if stoichiometric turnover is needed). Note: The pH must be high enough to generate the phenoxide but not so high that hydroxide competes as a nucleophile.
-
Oxidant Addition: Add
(40 mol%).[1] -
Reaction: Heat the mixture to 80 °C with vigorous stirring. The reaction typically proceeds via a radical chain mechanism.
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the fluorophenol. The reaction is often complete within 4–12 hours.
-
Workup:
Critical Insight: This method avoids the need for protecting groups. The "radical activation" lowers the activation energy for nucleophilic attack by >20 kcal/mol compared to the closed-shell phenol.[1]
Protocol B: Classical SNAr of Activated Fluoronitrophenols
Application: Substrates containing a Nitro (
Reagents & Materials
-
Substrate: Fluoronitrophenol (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine or Thiol (1.2 equiv)
-
Base:
(2.5 equiv) or (2.0 equiv) -
Solvent: DMSO or NMP (Anhydrous)
Step-by-Step Workflow
-
Solvent Selection: Use DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). These polar aprotic solvents are essential to solvate the cation and leave the nucleophile "naked" and reactive.
-
Deprotonation: Dissolve substrate in solvent (0.2 M). Add the carbonate base. Stir at RT for 15 mins.
-
Observation: The solution will likely turn bright yellow/orange due to the formation of the nitrophenoxide anion.
-
-
Nucleophile Addition: Add the amine or thiol nucleophile.
-
Thermal Activation: Heat to 80–120 °C .
-
Why High Temp? Even with the nitro group, the phenoxide anion pushes electron density back into the ring. Higher energy is required to overcome this repulsion compared to a neutral fluoronitrobenzene.
-
-
Workup:
-
Pour reaction mixture into crushed ice/water.
-
Acidify with 1M HCl to precipitate the product (if solid) or extract with EtOAc.
-
Protocol C: Transient Protection Strategy (One-Pot)
Application: When radical chemistry is not feasible, and the substrate lacks strong EWGs.
-
Silylation: Treat fluorophenol with HMDS (Hexamethyldisilazane) or TMSCl/Base to form the silyl ether in situ.
-
SNAr: Perform the substitution on the protected species (now a neutral fluoroarene). Note: This still requires some activation or very strong nucleophiles/high temp.
-
Deprotection: Acidic workup or Fluoride (TBAF) treatment during isolation removes the silyl group, returning the phenol.
Data Summary & Optimization Guide
| Variable | Recommendation | Rationale |
| Leaving Group | Fluorine (F) | Highest electronegativity stabilizes the Meisenheimer intermediate (or radical intermediate) better than Cl/Br.[2] |
| Solvent (Radical) | MeCN : H2O | Water is required to solubilize the inorganic oxidant; MeCN dissolves the organic substrate. |
| Solvent (Classical) | DMSO / DMF | Polar aprotic solvents maximize the rate of ionic SNAr reactions. |
| Base (Classical) | Cs2CO3 | Cesium is larger ("soft"), promoting looser ion pairing with the phenoxide, making the nucleophile more active. |
| Temp | 80 °C | Sufficient to overcome the activation barrier without causing extensive decomposition of the oxidant or substrate. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (Protocol A) | Radical chain termination | Degas solvents to remove Oxygen (radical quencher). Ensure pH is basic enough to form phenoxide. |
| Low Yield (Protocol B) | Phenoxide deactivation | Increase temperature to 120°C; switch solvent to NMP; use excess nucleophile (3-5 equiv). |
| Regioisomer Mix | Competition between F and NO2 | F is generally displaced faster than NO2 in SNAr, but verify with NMR. |
References
-
Mechanism of Radical Activation
- Jui, N. T., et al. "Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation." Science, 2019, 363(6429), 838-842.
-
Classical SNAr Reviews
-
Photoredox Alternatives
-
Nicewicz, D. A., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis."[7] J. Am. Chem. Soc., 2020 , 142(26), 11357–11362.
-
Sources
- 1. osti.gov [osti.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Coupling of 2-Ethoxy-5-fluorophenol with Heterocyclic Systems
Abstract: The synthesis of molecules incorporating an aryloxy-heterocycle linkage is a cornerstone of modern medicinal chemistry and materials science. The 2-ethoxy-5-fluorophenol moiety, in particular, offers a valuable scaffold, combining metabolic stability, modulation of physicochemical properties through its fluorine and ethoxy substituents, and a reactive handle for diverse coupling strategies. This guide provides an in-depth analysis and detailed, field-proven protocols for the strategic coupling of 2-Ethoxy-5-fluorophenol with a range of heterocyclic partners. We move beyond simple procedural lists to explain the underlying principles and causal factors that govern reaction outcomes, empowering researchers to select and optimize the ideal coupling strategy for their specific synthetic challenges.
Part 1: Strategic Foundations for Coupling
The primary objective is the formation of a new carbon-oxygen (C-O) or carbon-nitrogen (C-N) bond between the 2-ethoxy-5-fluorophenyl core and a heterocyclic ring. The choice of strategy is dictated by the nature of the heterocyclic partner (Is it N-H containing? Does it possess a suitable halide?) and the desired point of attachment. The most direct and common approach is the formation of a diaryl ether via C-O coupling.
Transition metal catalysis is the dominant paradigm for these transformations, with copper- and palladium-based systems offering distinct advantages and disadvantages.
-
Copper-Catalyzed Ullmann Condensation: A classic and cost-effective method for C-O bond formation.[1][2] Modern iterations utilize ligands to achieve milder reaction conditions and broader substrate scope compared to the harsh, high-temperature conditions of early Ullmann reactions.[3][4]
-
Palladium-Catalyzed Buchwald-Hartwig Coupling: Renowned for its exceptional functional group tolerance and high catalytic activity, the Buchwald-Hartwig reaction is a pillar of modern cross-coupling chemistry.[5][6] While most famous for C-N bond formation, analogous C-O coupling systems have been extensively developed.[7][8]
-
Alternative Strategies (e.g., Suzuki Coupling): For C-C bond formation, or when direct C-O coupling is challenging, the phenol can be converted into an electrophilic partner (e.g., a triflate) for subsequent coupling with a heteroarylboronic acid.[9][10]
The following diagram outlines the key decision points when selecting a coupling strategy.
Caption: Decision workflow for selecting the appropriate coupling protocol.
Part 2: Protocol 1 - Copper-Catalyzed Ullmann C-O Coupling
This protocol is a robust and economical method, particularly effective for coupling phenols with electron-deficient or sterically accessible heteroaryl halides. The use of picolinic acid as a ligand allows for significantly milder conditions than traditional ligand-free Ullmann reactions.[3]
Causality & Rationale: The copper(I) catalyst is believed to first coordinate with the deprotonated phenol (phenoxide). This copper phenoxide species then undergoes oxidative addition with the heteroaryl halide. Reductive elimination from the resulting Cu(III) intermediate forges the desired C-O bond and regenerates the active Cu(I) catalyst. The ligand (picolinic acid) stabilizes the copper intermediates and accelerates the catalytic cycle, permitting lower reaction temperatures.[1][3]
Caption: Simplified catalytic cycle for a ligand-assisted Ullmann C-O coupling.
Experimental Protocol:
Reaction: Coupling of 2-Ethoxy-5-fluorophenol with 3-Bromoquinoline.
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-Ethoxy-5-fluorophenol | 156.15 | 1.2 | 187 mg | Nucleophile |
| 3-Bromoquinoline | 208.05 | 1.0 | 208 mg | Electrophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 (10 mol%) | 19 mg | Catalyst |
| Picolinic Acid | 123.11 | 0.2 (20 mol%) | 25 mg | Ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg | Base |
| Dimethyl Sulfoxide (DMSO) | - | - | 5 mL | Solvent |
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-Ethoxy-5-fluorophenol (187 mg, 1.2 mmol), 3-Bromoquinoline (208 mg, 1.0 mmol), Copper(I) Iodide (19 mg, 0.1 mmol), picolinic acid (25 mg, 0.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent oxidation of the Cu(I) catalyst.
-
Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (3-bromoquinoline) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble copper salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(2-ethoxy-5-fluorophenoxy)quinoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Part 3: Protocol 2 - Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
This protocol offers a highly versatile and often more efficient alternative to the Ullmann coupling, especially for complex or sterically hindered substrates. The choice of a specialized biarylphosphine ligand is crucial for high catalytic turnover.
Causality & Rationale: The reaction initiates with the oxidative addition of the heteroaryl halide to a Pd(0) species, generated in situ from the precatalyst. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated phenol. The key C-O bond-forming step is the reductive elimination from the Pd(II)-alkoxide complex, which yields the diaryl ether product and regenerates the Pd(0) catalyst.[5][8] The bulky, electron-rich biarylphosphine ligand (e.g., SPhos) facilitates both the oxidative addition and the final reductive elimination steps.[7]
Caption: Catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.
Experimental Protocol:
Reaction: Coupling of 2-Ethoxy-5-fluorophenol with 2-Chloropyrimidine.
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-Ethoxy-5-fluorophenol | 156.15 | 1.2 | 187 mg | Nucleophile |
| 2-Chloropyrimidine | 114.53 | 1.0 | 115 mg | Electrophile |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol% Pd) | 9.2 mg | Precatalyst |
| SPhos | 410.47 | 0.04 (4 mol%) | 16.4 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | Base |
| Toluene | - | - | 5 mL | Solvent |
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, this reaction is best set up in a nitrogen-filled glovebox.
-
Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: Add 2-Ethoxy-5-fluorophenol (187 mg, 1.2 mmol) and 2-Chloropyrimidine (115 mg, 1.0 mmol).
-
Solvent Addition & Sealing: Add anhydrous toluene (5 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at 100 °C. Stir the mixture for 4-12 hours.
-
Monitoring & Work-up: Follow steps 5 and 6 from the Ullmann protocol. Note that palladium residues may require specific filtration aids (e.g., QuadraSil®) for complete removal if desired.
-
Purification & Characterization: Follow steps 7 and 8 from the Ullmann protocol.
Part 4: Comparative Analysis & Troubleshooting
| Feature | Copper-Catalyzed Ullmann Coupling | Palladium-Catalyzed Buchwald-Hartwig Coupling |
| Catalyst Cost | Lower (Copper is an earth-abundant metal) | Higher (Palladium is a precious metal) |
| Ligand | Simple, inexpensive ligands (e.g., amino acids, picolinic acid) are often sufficient.[3] | Requires specialized, often proprietary, and expensive phosphine ligands. |
| Reaction Conditions | Generally requires higher temperatures (90-150 °C).[1] | Often proceeds at lower temperatures (RT - 100 °C) with higher turnover rates.[7] |
| Substrate Scope | Can be limited with sterically hindered substrates. Best for electron-deficient heteroaryl halides. | Extremely broad scope, tolerating a wide range of functional groups and sterically demanding partners.[6] |
| Base Sensitivity | Tolerates weaker bases like K₃PO₄ or Cs₂CO₃. | Often requires strong, hindered bases like NaOtBu or LHMDS, which can limit functional group compatibility.[5] |
| Air/Moisture Sensitivity | Moderately sensitive; requires inert atmosphere. | Highly sensitive; strict inert atmosphere (glovebox) is recommended for best results. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution (Both): Ensure strictly anhydrous and anaerobic conditions. Use fresh, high-purity reagents.
-
Solution (Buchwald): The Pd(0) active species may not have formed. Try a different precatalyst or ligand.
-
-
Hydrodehalogenation of Heterocycle:
-
Cause: A common side reaction, particularly in palladium catalysis, where the halide is replaced by a hydrogen atom.[11]
-
Solution: Lower the reaction temperature. Screen different ligands and bases; sometimes a weaker base can suppress this pathway.
-
-
Homocoupling of Phenol:
-
Cause: Oxidative homocoupling can occur, especially in copper catalysis at high temperatures.
-
Solution: Use a ligand to promote the desired cross-coupling pathway over homocoupling. Ensure the correct stoichiometry.
-
Part 5: Safety Precautions
-
Metal Catalysts: Palladium and copper compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Potassium phosphate is a respiratory irritant. Handle in a fume hood or glovebox.
-
Solvents: Toluene and DMSO are flammable and can be absorbed through the skin. Use in a well-ventilated area and avoid contact.
-
Pressurized Vials: When heating sealed vials, always use a blast shield and ensure the vial is not filled more than one-third to one-half full to accommodate pressure buildup.
References
- Title: Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols Source: American Chemical Society URL
- Title: Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions Source: Royal Society of Chemistry URL
-
Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL: [Link]
-
Title: C–O cross-coupling reaction between phenols 26 and aryl halides 27... Source: ResearchGate URL: [Link]
-
Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: PMC - NIH URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Ullmann condensation Source: Wikipedia URL: [Link]
-
Title: Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers Source: Scientific Research Publishing URL: [Link]
-
Title: Synthesis of substituted N-heterocycles by N-arylation Source: Organic Chemistry Portal URL: [Link]
-
Title: CuI Nanoparticles for C−N and C−O Cross Coupling of Heterocyclic Amines and Phenols with Chlorobenzenes Source: ResearchGate URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]
-
Title: Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production Source: Technical University of Denmark URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Ullmann Condensation Source: SynArchive URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: The Ullmann Ether Condensation Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: PMC - NIH URL: [Link]
-
Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers [scirp.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
Application Note: A Practical Guide to the Synthesis of Fluorinated Benzoxazole Scaffolds from 2-Ethoxy-5-fluorophenol for Drug Discovery Applications
Abstract
Benzoxazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The incorporation of fluorine into these scaffolds often enhances metabolic stability, binding affinity, and bioavailability, making fluorinated benzoxazoles highly sought-after targets in drug discovery.[3][4][5][6][7] This guide provides a comprehensive, three-part protocol for the synthesis of a 6-fluoro-2-substituted-benzoxazole, starting from the readily available precursor, 2-ethoxy-5-fluorophenol. The described workflow involves a strategic nitration, a robust reduction, and a classic cyclocondensation reaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step procedures, mechanistic insights, characterization data, and troubleshooting advice to ensure successful synthesis and validation.
Part I: Synthesis of the Key Intermediate: 2-Ethoxy-5-fluoro-1-nitrobenzene
Principle & Rationale
The initial step in this synthetic sequence is the regioselective nitration of 2-ethoxy-5-fluorophenol. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile. The directing effects of the substituents on the aromatic ring are critical for achieving the desired isomer. The hydroxyl (-OH) and ethoxy (-OEt) groups are strong activating, ortho-, para- directing groups. Given that the position para to the hydroxyl group is occupied by fluorine, and the positions ortho to it are either sterically hindered or adjacent to the ethoxy group, nitration is directed to the position ortho to the hydroxyl group and meta to the fluorine atom.
Various nitrating agents can be employed, but a mixture of nitric acid in a suitable solvent provides a reliable method.[8][9][10][11] Controlling the reaction temperature is crucial to prevent over-nitration and the formation of undesired byproducts.
Detailed Protocol 1.1: Nitration of 2-Ethoxy-5-fluorophenol
Materials:
-
2-Ethoxy-5-fluorophenol (1.0 eq)
-
Concentrated Nitric Acid (68-70%, 1.2 eq)
-
Glacial Acetic Acid
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Distilled water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-ethoxy-5-fluorophenol (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of phenol).
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
In a separate beaker, carefully dilute concentrated nitric acid (1.2 eq) with an equal volume of glacial acetic acid.
-
Add the nitric acid solution dropwise to the stirred phenol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the mixture into a beaker containing ice-cold distilled water (approx. 20 mL per gram of starting phenol). A yellow precipitate should form.
-
Stir the slurry for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-ethoxy-5-fluoro-1-nitrobenzene as a yellow solid.
Part II: Reduction to the 2-Aminophenol Intermediate
Principle & Rationale
The conversion of the nitro group to an amine is a critical reduction step to generate the required o-aminophenol precursor. Several methods are available for this transformation, including catalytic hydrogenation (e.g., H₂ with Pd/C) and chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium borohydride (NaBH₄) with a catalyst.[12][13][14][15][16] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The palladium-on-carbon catalyst facilitates the addition of hydrogen across the nitro group, which is subsequently reduced to the amine, releasing water as the only byproduct.
Detailed Protocol 2.1: Reduction of 2-Ethoxy-5-fluoro-1-nitrobenzene
Materials:
-
2-Ethoxy-5-fluoro-1-nitrobenzene (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Round-bottom flask with magnetic stirrer
-
Celite® or diatomaceous earth
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-ethoxy-5-fluoro-1-nitrobenzene (1.0 eq) and methanol or ethanol (approx. 20 mL per gram of nitro compound).
-
Carefully add 10% Pd/C catalyst (~5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, and purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect it to a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the alcohol solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-amino-6-ethoxy-4-fluorophenol is often used directly in the next step without further purification. It should be stored under an inert atmosphere as aminophenols can be sensitive to air oxidation.
Part III: Cyclocondensation to Form the Benzoxazole Core
Principle & Rationale
The final step is the formation of the benzoxazole ring via a cyclocondensation reaction. The Phillips condensation, which involves heating the o-aminophenol with a carboxylic acid, is a robust and widely used method.[1][17] The reaction can be catalyzed by acids like polyphosphoric acid (PPA) or methanesulfonic acid, which act as both a catalyst and a dehydrating agent.[18][19]
The mechanism proceeds through an initial acylation of the more nucleophilic amino group by the carboxylic acid to form an o-hydroxyanilide intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic benzoxazole ring.[1][20]
Overall Synthetic Workflow
The multi-step synthesis is summarized in the workflow diagram below.
Caption: Overall synthetic pathway from starting material to the final benzoxazole derivative.
Detailed Protocol 3.1: Phillips Cyclocondensation
Materials:
-
2-Amino-6-ethoxy-4-fluorophenol (1.0 eq)
-
Carboxylic acid of choice (R-COOH, 1.1 eq)
-
Polyphosphoric acid (PPA)
-
High-temperature oil bath or heating mantle
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 2-amino-6-ethoxy-4-fluorophenol (1.0 eq) and the selected carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture can be stirred effectively (typically 5-10 times the weight of the aminophenol).
-
Heat the mixture with stirring to 160-180 °C. The reaction time can vary from 2 to 6 hours depending on the carboxylic acid used. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to about 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-substituted-6-fluoro-4-ethoxybenzoxazole.
Part IV: Characterization and Data Analysis
Unambiguous structural confirmation of the final product is essential. A combination of NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy provides a complete picture of the molecular structure.[2][21][22][23][24]
Synthesis to Analysis Workflow
Caption: Workflow from crude product purification to final structural verification.
Expected Spectroscopic Data
The following table summarizes the expected analytical data for a representative product: 6-Fluoro-4-ethoxy-2-phenylbenzoxazole .
| Analysis Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25-8.20 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.10 (dd, 1H, J=8.8, 2.5 Hz, H-5), 6.80 (dd, 1H, J=10.5, 2.5 Hz, H-7), 4.20 (q, 2H, J=7.0 Hz, -OCH₂CH₃), 1.50 (t, 3H, J=7.0 Hz, -OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 163.5 (C-2), 158.0 (d, J=245 Hz, C-6), 152.0 (d, J=12 Hz, C-7a), 148.0 (C-4), 142.0 (C-3a), 131.5, 129.0, 127.5, 127.0 (Ph-C), 110.0 (d, J=25 Hz, C-5), 98.0 (d, J=28 Hz, C-7), 65.0 (-OCH₂CH₃), 14.8 (-OCH₂CH₃). |
| Mass Spec. (ESI+) | m/z calculated for C₁₅H₁₂FNO₂ [M+H]⁺: 258.09; found: 258.1. |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~2980 (Aliphatic C-H), ~1615 (C=N), ~1580 (C=C), ~1250 (Asym. C-O-C), ~1040 (Sym. C-O-C). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in nitration (Part I) | Incomplete reaction; over-nitration; loss during workup. | Ensure temperature is maintained at 0-5 °C. Monitor closely with TLC to avoid over-reaction. Use ice-cold water for precipitation to maximize recovery. |
| Incomplete reduction (Part II) | Catalyst poisoning or deactivation; insufficient hydrogen pressure. | Ensure the starting material is pure. Use fresh, high-quality Pd/C. Ensure the system is properly sealed and purged with H₂. |
| Failed or low-yield cyclization (Part III) | Insufficient temperature; water present in the reaction; impure aminophenol. | Ensure the reaction temperature reaches at least 160 °C. Use fresh PPA. Ensure the aminophenol intermediate is thoroughly dried before use. |
| Product purification issues | Close-running impurities; product insolubility. | Optimize the solvent system for column chromatography. If the product is a solid, attempt recrystallization from various solvent systems (e.g., ethanol, ethyl acetate/hexanes). |
Conclusion
This application note details a reliable and reproducible three-stage synthesis for preparing valuable fluorinated benzoxazole derivatives from 2-ethoxy-5-fluorophenol. By providing not only the step-by-step protocols but also the underlying chemical principles and rationale, this guide equips researchers with the necessary tools to successfully synthesize and characterize these important heterocyclic scaffolds for application in medicinal chemistry and drug development programs.
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). MDPI. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Available at: [Link]
- Macho, V., Kucera, F., & Kralik, M. (1995). Carbonylative Reduction of Nitrophenols to Aminophenols.
-
Soni, S., Sahiba, N., Teli, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
-
Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Choudary, B. M., Sridhar, C., & Kumar, N. S. (2003). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development. Available at: [Link]
- Zolfigol, M. A., Bagherzadeh, M., Madrakian, E., et al. (2006). Nitration of substituted phenols by different efficient heterogeneous systems.
-
Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2003). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. Available at: [Link]
- Process for nitration of phenol derivatives. (n.d.). Google Patents.
- Salehi, H., & Guo, Q.-X. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.
- Stepwise reduction of p-nitrophenol. (n.d.). Google Patents.
- Wang, C., Chen, F., Zhang, Q., et al. (2024). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. MDPI.
-
Le, T.-T., Nguyen, V.-C., Nguyen, T.-L. H., et al. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Molecules. Available at: [Link]
-
Pathirathna, P., Dahanayake, D., & Kuda-Singappulige, A. (2022). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research. Available at: [Link]
- Hartshorn, S. R., Moodie, R. B., & Schofield, K. (1973). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2.
-
Al-Salahi, R., & Marzouk, M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Available at: [Link]
- Soni, S., Sahiba, N., Teli, S., et al. (2023).
- Joseph, L., Subashini, R., & Viji, C. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
-
Šlachtová, V., Fejfarová, K., & Králová, J. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Al-Salahi, R., & Marzouk, M. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. Available at: [Link]
- Chauhan, B., Kumar, G., Singh, S., & Negi, M. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput
-
How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? (2015). ResearchGate. Available at: [Link]
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
- Al-Salahi, R., & Marzouk, M. (2020). Importance of Fluorine in Benzazole Compounds.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024).
-
Prakash, G., & Singh, R. P. (2018). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]
Sources
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- 11. IE58428B1 - Process for nitration of phenol derivatives - Google Patents [patents.google.com]
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- 15. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-5-fluorophenol
Welcome to the technical support center for the synthesis of 2-Ethoxy-5-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields, minimize impurities, and confidently overcome common experimental hurdles.
Introduction to the Synthesis of 2-Ethoxy-5-fluorophenol
The synthesis of 2-Ethoxy-5-fluorophenol is most commonly achieved via the Williamson ether synthesis. This robust and versatile reaction involves the deprotonation of a phenol, in this case, 4-fluorophenol, to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction.[1][2] The presence of the electron-withdrawing fluorine atom on the phenolic ring can influence the reactivity of the starting material and potentially lead to specific side reactions that require careful control of reaction conditions.[3]
This guide will delve into the practical aspects of this synthesis, providing you with the tools to optimize your experimental setup and achieve high yields of the desired product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-Ethoxy-5-fluorophenol in a question-and-answer format.
Question 1: My reaction is showing low conversion, and I'm recovering a significant amount of unreacted 4-fluorophenol. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a Williamson ether synthesis can stem from several factors, primarily related to incomplete deprotonation of the starting phenol or issues with the electrophile.
-
Incomplete Deprotonation: The first step of the reaction is the formation of the 4-fluorophenoxide. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 4-fluorophenol will remain unreacted.
-
Solution:
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will ensure complete deprotonation.[4][5] For phenols, bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are also commonly employed.[6]
-
Stoichiometry: Use at least a stoichiometric equivalent of the base. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Any moisture will quench the base, reducing its effectiveness.[7]
-
-
-
Issues with the Ethylating Agent: The nature and quality of your ethylating agent are crucial for a successful SN2 reaction.
-
Solution:
-
Leaving Group Ability: The reactivity of the ethyl halide follows the trend I > Br > Cl. Ethyl iodide is the most reactive, followed by ethyl bromide.[2] Consider using ethyl iodide for a faster reaction.
-
Purity of Ethylating Agent: Ensure your ethylating agent is pure and free from inhibitors. It is often advisable to use a freshly opened bottle or to distill the ethyl halide before use.
-
Stoichiometry: A slight excess of the ethylating agent (1.1-1.5 equivalents) can help drive the reaction to completion.
-
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture to 50-80 °C can significantly increase the reaction rate.[7] However, be cautious, as excessive heat can promote side reactions.
-
dot
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I'm observing the formation of significant byproducts in my reaction mixture. What are these likely to be and how can I minimize them?
Answer:
The primary side reactions in a Williamson ether synthesis involving an alkyl halide are elimination and, in the case of phenoxides, C-alkylation.
-
Elimination (E2 Reaction): The phenoxide is a strong base and can induce the elimination of HBr or HI from the ethyl halide to form ethene. This is more likely to occur at higher temperatures and with more sterically hindered bases.[1][6]
-
Minimization Strategies:
-
Temperature Control: Avoid excessive heating. Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate.
-
Choice of Base: While a strong base is needed for deprotonation, an excessively strong or bulky base can favor elimination. For this synthesis, NaOH, KOH, or K₂CO₃ are often good choices that balance reactivity with minimizing elimination.
-
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of 2-ethyl-4-fluorophenol and 3-ethyl-4-fluorophenol.[1]
-
Minimization Strategies:
-
Solvent Choice: Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) generally favor O-alkylation.[5] Protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and potentially increasing the proportion of C-alkylation.
-
Counter-ion: The choice of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence the O/C alkylation ratio. Larger, "softer" cations like Cs⁺ often favor O-alkylation.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the rate of O-alkylation and suppress C-alkylation by bringing the phenoxide into the organic phase as a less-solvated, more reactive nucleophile.[8][9]
-
-
dot
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. guidechem.com [guidechem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 8. jetir.org [jetir.org]
- 9. Phase transfer catalysis | PPTX [slideshare.net]
Technical Support Center: Regioselectivity in the Alkylation of Fluorocatechols
Welcome to the technical support center for synthetic challenges in fluorinated aromatics. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of fluorocatechol chemistry. Here, we address common regioselectivity issues encountered during O-alkylation, providing in-depth explanations, troubleshooting protocols, and practical FAQs to guide your experimental design and execution.
Introduction: The Challenge of Fluorocatechol Alkylation
Fluorocatechols are valuable building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and lipophilicity.[1][2][3] However, the selective alkylation of one of the two adjacent hydroxyl groups on a fluorinated catechol ring presents a significant synthetic hurdle. The reaction often yields a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.
This guide will deconstruct the factors governing this regioselectivity and provide actionable strategies to steer the reaction toward your target isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is achieving high regioselectivity in the alkylation of fluorocatechols so difficult?
A1: The challenge arises from a complex interplay of electronic effects exerted by the fluorine substituent and the two hydroxyl groups.
-
Acidity Modulation (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[4] This effect acidifies nearby protons, particularly the hydroxyl group closest to it (the ortho-OH). This pKa difference between the two hydroxyls is the primary handle we can use to achieve selectivity. However, the difference can be subtle, and harsh reaction conditions can easily overcome it.
-
Nucleophilicity of the Phenoxides: Once deprotonated, the resulting phenoxides become the active nucleophiles. The fluorine atom's -I effect, which makes the ortho-OH more acidic, simultaneously reduces the nucleophilicity of its conjugate base (the ortho-phenoxide) by pulling electron density away. This creates a delicate balance: the more acidic proton produces a less reactive nucleophile.
-
Resonance Effects (+M): Fluorine can also donate electron density into the aromatic ring via a resonance effect (+M) from its lone pairs.[5][6][7] This effect is generally weaker than its inductive effect but still influences the overall electron distribution and reactivity of the system.
Below is a diagram illustrating these competing electronic forces.
Caption: Competing electronic effects in fluorocatechol alkylation.
Q2: I'm getting a mixture of both mono-alkylated regioisomers. How can I improve the selectivity?
A2: This is the most common issue. Optimizing for one isomer requires carefully tuning the reaction conditions to exploit the subtle differences in the hydroxyl groups' reactivity. The key variables are the base, solvent, and temperature.
Troubleshooting Strategy: Condition Screening
Your goal is to find conditions gentle enough to selectively deprotonate the more acidic hydroxyl without deprotonating the other.
| Parameter | Condition | Rationale & Expected Outcome |
| Base | Weak Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃) | A weak base may only be strong enough to deprotonate the more acidic OH (typically ortho to F), leading to higher selectivity. Cesium carbonate is often effective due to the "caesium effect," which promotes O-alkylation through a loosely-bound, highly reactive phenoxide.[8] |
| Strong Base (e.g., NaH, KHMDS) | A strong base will likely deprotonate both hydroxyls, leading to poor regioselectivity. Use only if weak bases fail to initiate the reaction. | |
| Stoichiometry (0.9-1.0 eq.) | Using a slight sub-stoichiometric amount of base ensures that only the most acidic site reacts, preventing double deprotonation. | |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | These solvents are generally preferred. They solvate the cation of the base (e.g., K⁺) but poorly solvate the phenoxide anion, leaving it highly nucleophilic and reactive.[8][9] |
| Polar Protic (e.g., Ethanol, Methanol) | These solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity and potentially lowering reaction rates and selectivity. | |
| Temperature | Low Temperature (0 °C to RT) | Lower temperatures give the system less energy to overcome the activation barrier for deprotonating the less acidic hydroxyl. Start low and only increase the temperature if the reaction is too slow. |
The following workflow can guide your optimization process.
Caption: Troubleshooting workflow for improving regioselectivity.
Q3: I'm observing C-alkylation products. How can I prevent this side reaction?
A3: The formation of C-alkylation products occurs because the phenoxide ion is an ambident nucleophile—it has two nucleophilic sites, the oxygen and the electron-rich aromatic ring (specifically the carbons ortho and para to the oxygens).
Factors Favoring C-Alkylation:
-
"Soft" Electrophiles: According to the Hard and Soft Acids and Bases (HSAB) principle, soft nucleophiles (like the pi-system of the ring) prefer to react with soft electrophiles. Alkylating agents with more "soft" character (e.g., allyl bromide, benzyl bromide) are more prone to C-alkylation.[10]
-
Free Phenoxide Ions: Conditions that favor a "free" or less-coordinated phenoxide ion can increase C-alkylation. This can sometimes occur in highly polar aprotic solvents.
-
High Temperatures: Increased thermal energy can provide the activation energy needed for the less-favorable C-alkylation pathway.
Troubleshooting Protocol to Minimize C-Alkylation:
-
Assess Your Alkylating Agent: If using a soft electrophile like allyl or benzyl bromide, consider if a "harder" one like dimethyl sulfate or a simple alkyl iodide could be used.[11]
-
Change the Cation: The choice of base matters. Using a base with a larger, softer cation like Cs⁺ (from Cs₂CO₃) or K⁺ (from K₂CO₃) often promotes exclusive O-alkylation. These cations coordinate to the oxygen, increasing its steric bulk and electronic draw, making it the preferred site of attack.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Choice: While polar aprotic solvents are generally good, in some cases, a less polar solvent like THF or 1,4-dioxane might disfavor the C-alkylation pathway by promoting tighter ion pairing between the cation and the phenoxide oxygen.
Q4: Direct alkylation is not selective enough. What is the alternative?
A4: When tuning reaction conditions fails to provide adequate selectivity, a protecting group strategy is the most robust solution.[12] This involves a multi-step sequence:
-
Selective Protection: Protect one of the two hydroxyl groups.
-
Alkylation: Alkylate the remaining free hydroxyl group.
-
Deprotection: Remove the protecting group to reveal the desired mono-alkylated fluorocatechol.
The key is the first step: selectively protecting one hydroxyl. This can often be achieved with much higher selectivity than direct alkylation, especially when using a bulky protecting group that will preferentially react at the less sterically hindered hydroxyl group.
Protocol: Selective Monobenzylation of a Fluorocatechol
This protocol uses a benzyl group (Bn), which is stable and can be removed under standard hydrogenolysis conditions that typically do not affect the fluoro-substituent.
Step 1: Selective Monobenzylation
-
Dissolve the fluorocatechol (1.0 eq.) in anhydrous DMF (0.2 M).
-
Add potassium carbonate (K₂CO₃, 1.0 eq.) and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide (BnBr, 0.95 eq.) dropwise over 10 minutes.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the two monobenzylated regioisomers. The ratio will depend on the specific fluorocatechol, but it is often much better than direct alkylation with less bulky electrophiles.
Step 2: Alkylation of the Free Hydroxyl
-
Dissolve the desired monobenzylated isomer (1.0 eq.) in anhydrous DMF.
-
Add a stronger base (e.g., NaH, 1.2 eq.) at 0 °C and stir for 30 minutes.
-
Add your alkylating agent (R-X, 1.1 eq.) and stir at room temperature until the reaction is complete.
-
Work up as described in Step 1 to isolate the fully substituted intermediate.
Step 3: Deprotection (Hydrogenolysis)
-
Dissolve the protected, alkylated product in ethanol or methanol.
-
Add a palladium catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) with vigorous stirring.
-
Monitor the reaction until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the final mono-alkylated fluorocatechol product.
This orthogonal strategy provides unambiguous access to a single regioisomer, which is critical in drug development and other high-purity applications.[13]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Synthesis and Applications of Fluorinated Catechols: A Focus on Tetrafluorohydroquinone.
- Vaia. Statement 1 Fluorine deactivates benzene ring more than other halogens when attached to the benzene ring. and Statement 2 Fluorine in fluorobenzene is an ortho, para directing group.
- Exploring the Synthesis and Applications of Catechol Deriv
- Method for synthesizing veratraldehyde. (2011, May 25).
- Synthesis of Catechol (1,2-Dihydroxybenzene)
- Electrophilic arom
- Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.
- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025, January 26).
- A Mild meta-Selective C-H Alkylation of Catechol Mono-Ethers.
- Nucleophilic Deoxyfluorination of Catechols. (2011, April 29).
- Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021, May 13).
- How can I selectively protect one of the OH groups of a polysubstituted c
- Selective alkylation of organic compounds. (2020, January 2). MedCrave online.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC.
- Regioselectivity. Wikipedia.
- Protective Groups. Organic Chemistry Portal.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). MDPI.
- Protecting Groups. (2020, October 26). chem.iitb.ac.in.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.le.ac.uk [figshare.le.ac.uk]
- 4. vaia.com [vaia.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. papers.ssrn.com [papers.ssrn.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. chem.iitb.ac.in [chem.iitb.ac.in]
removing diethyl sulfate impurities from 2-Ethoxy-5-fluorophenol
Technical Support Center: Impurity Control & Remediation Topic: Removal of Diethyl Sulfate (DES) from 2-Ethoxy-5-fluorophenol Ticket ID: ICH-M7-DES-REMOVAL Status: Open Expert: Senior Application Scientist[1]
Executive Summary: The Challenge
You are dealing with Diethyl Sulfate (DES) , a highly potent alkylating agent used to introduce the ethyl group onto the 5-fluorocatechol precursor.
-
The Risk: DES is a Class 1 mutagenic impurity (ICH M7). Regulatory limits are often in the ppm or ppb range (TTC-based).
-
The Chemistry: DES is lipophilic but hydrolytically unstable. Your target, 2-Ethoxy-5-fluorophenol , is a weak acid (
).[1] -
The Solution: We utilize the acidity of your product to perform a "pH-Swing Hydrolysis." This method chemically destroys the DES while simultaneously purifying your phenol.
Module 1: The "pH-Swing" Hydrolysis Protocol
Primary Recommendation for Bulk & Trace Removal
User Question: "Simple distillation isn't lowering the DES levels enough, and I'm seeing thermal degradation. How do I get rid of this without destroying my product?"
Technical Insight: DES has a high boiling point (~209°C) and decomposes upon heating, often reforming ethyl hydrogen sulfate which effectively "regenerates" acidity.[1] Distillation is inefficient here. Instead, we exploit the fact that your product is a phenol .[1] By converting it to a water-soluble phenoxide, we can force the DES to undergo rapid hydrolysis in the aqueous phase, leaving the degradation byproducts (ethanol and sulfate salts) in the water when we regenerate the phenol.
Step-by-Step Protocol
| Phase | Action | Mechanism / Rationale |
| 1.[1][2] Dissolution | Dissolve crude 2-Ethoxy-5-fluorophenol in a non-polar solvent (e.g., Toluene or TBME ).[1] | Prepares the organic phase.[1][3][4] Toluene is preferred for its higher boiling point if heating is needed.[1] |
| 2. Extraction & Basification | Add 2.0 - 3.0 equivalents of NaOH (1M - 2M) .[1] Agitate vigorously. | Crucial Step: The phenol deprotonates to sodium phenoxide and moves into the aqueous phase . DES remains (temporarily) in the organic/interface or partitions into water.[1] |
| 3. Thermal Hydrolysis | Heat the biphasic mixture to 50–60°C for 1–2 hours . | Destruction Step: Base-catalyzed hydrolysis of DES is rapid at >50°C. Reaction: |
| 4.[1] Phase Split (Wash) | Cool to RT. Separate layers. Discard the organic layer (if any remains).[1] | Any non-acidic organic impurities (unreacted precursors, neutral side products) are removed here.[1] Your product is in the Water . |
| 5. Acidification | Add HCl (2M) to the aqueous phase until pH < 2. | Regeneration: The phenoxide is protonated back to 2-Ethoxy-5-fluorophenol.[1] It will precipitate or oil out.[1] |
| 6. Final Extraction | Extract the now-acidic aqueous mix with Ethyl Acetate or DCM .[1] | The product moves back to the organic phase. The hydrolyzed DES (now sulfuric acid/salts) and ethanol stay in the water. |
Validation Check:
-
Measure the pH of the aqueous layer during Step 3. It must remain >10. Hydrolysis of DES produces acid (
), which consumes the base.[1] If pH drops, add more NaOH.[1]
Module 2: Scavenging Trace Residues
Secondary Recommendation for "Polishing" (<100 ppm levels)
User Question: "I've run the hydrolysis, but I'm still detecting 50 ppm of DES. I can't heat the batch any longer. What now?"
Technical Insight: If thermal stress is a concern, use a Chemical Scavenger .[1] Amines react rapidly with alkyl sulfates to form quaternary ammonium salts, which are extremely water-soluble and wash out easily.[1]
The Scavenger: Triethylamine (TEA) or Ammonia (aq) .[1]
Polishing Protocol
-
Add Scavenger: To your organic solution of the isolated phenol, add 1.5 eq of Triethylamine (relative to the estimated DES content, usually just 0.5–1.0 vol% is sufficient).[1]
-
Stir: Agitate at Room Temperature for 4–12 hours.
-
Wash: Wash the organic phase with Water followed by 1M HCl .[1]
-
Why HCl? The water wash removes the quaternary salt (the scavenged DES). The HCl wash removes the excess unreacted Triethylamine.
-
-
Dry & Concentrate: Dry over
and concentrate.
Module 3: Visualizing the Workflow
The following diagram illustrates the logic flow for the pH-Swing Hydrolysis (Module 1), ensuring the separation of the Genotoxic Impurity (GTI) from the Active Pharmaceutical Ingredient (API).
Caption: Logical flow of the Acid-Base Swing method. The impurity is destroyed and partitioned into the aqueous waste stream.
Module 4: Analytical Verification (FAQs)
Q: How do I test for DES at ppm levels? GC or HPLC? A: GC-MS (Headspace or Direct Injection) is preferred over HPLC.[1]
-
Why? DES has poor UV chromophores, making HPLC-UV difficult without derivatization.[1]
-
Method: Use a capillary column (e.g., DB-624 or DB-Wax).[1]
-
Warning: DES can decompose in a hot GC injector port, leading to false negatives.[1] Ensure the injector temperature is optimized, or use Headspace GC if the matrix allows (though DES boiling point is high, its vapor pressure is sufficient for trace analysis).
Q: I see a "ghost peak" in my chromatogram. Could it be DES? A: It is likely Ethyl Hydrogen Sulfate or Diethyl Ether (a decomposition product).[1] Run a standard of DES. If the peak shape is broad or tailing, it indicates on-column decomposition.[1]
Module 5: Safety & Emergency
WARNING: Diethyl Sulfate is a potent carcinogen and skin-absorbable toxin.[1]
-
Spill Cleanup: Do NOT wipe with water alone.[1] Cover spills with Ammonia solution (25-30%) or NaOH .[1] Allow to react for 30 minutes before cleaning.[1]
-
Glove Selection: Latex is insufficient.[1] Use Butyl Rubber or Silver Shield gloves.[1]
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link
-
Teasdale, A. (2017).[1] Mutagenic Impurities: Strategies for Identification and Control.[1] John Wiley & Sons.[1] (Chapter on Alkyl Sulfates).
-
Leng, T. et al. (2012).[1] "Trace Analysis of Alkyl Sulfates and Alkyl Sulfonates." Organic Process Research & Development. Link[1]
-
NTP (National Toxicology Program). (2016).[1] Report on Carcinogens, Fourteenth Edition: Diethyl Sulfate.[1]Link
Sources
Technical Support Center: Optimizing Reaction Conditions for Fluorophenol Etherification
A Guide for the Research Scientist
Welcome to the technical support center for fluorophenol etherification. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you face in the lab. Fluorophenols, with their unique electronic properties, can be challenging substrates. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before starting your experiments.
Q1: What is the most reliable method for synthesizing aryl ethers from fluorophenols?
The Williamson ether synthesis is the most common and generally reliable method for this transformation.[1][2] It involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide.[2][3] While other methods like copper-catalyzed Ullmann-type couplings exist, the Williamson synthesis is often the first choice due to its simplicity and the wide availability of starting materials.[1]
Q2: How does the fluorine substituent affect the reaction?
The fluorine atom has a significant impact due to its strong electron-withdrawing inductive effect.
-
Increased Acidity: Fluorine increases the acidity of the phenolic proton, making deprotonation easier compared to non-fluorinated phenols.[1] This means weaker bases can sometimes be effective.
-
Reduced Nucleophilicity: While the phenol is more acidic, the resulting phenoxide is a weaker nucleophile because the negative charge is stabilized by the electron-withdrawing fluorine. This can slow down the subsequent Sₙ2 step.
-
Positional Effects: The position of the fluorine atom (ortho, meta, or para) influences these effects. An ortho-fluoro group can also introduce steric hindrance around the hydroxyl group.[1]
Q3: What are the critical starting parameters for a typical Williamson etherification of a fluorophenol?
A robust starting point involves reacting the fluorophenol with a primary alkyl halide (1.2 equivalents) in the presence of a moderately strong base like potassium carbonate (K₂CO₃, 2.0 equivalents) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetone.[1] The reaction is typically heated to 60-80 °C and monitored by TLC or LC-MS until the starting phenol is consumed.[1]
Part 2: Troubleshooting Guide
This section tackles specific problems you may encounter during your experiments.
Q4: I am seeing very low or no conversion of my fluorophenol. What are the likely causes and solutions?
Low conversion is a common issue. This troubleshooting workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Q5: My reaction is producing significant side products. How can I improve selectivity?
The primary competing side reaction in a Williamson synthesis is the E2 elimination of the alkylating agent, especially with secondary or tertiary halides.[2][3]
-
Problem: You observe alkene byproducts (from the alkylating agent).
-
Cause: The phenoxide is acting as a base rather than a nucleophile. This is favored by sterically hindered (secondary/tertiary) alkyl halides and high temperatures.[3][4]
-
Solution:
-
Use a Primary Alkyl Halide: This is the most critical factor. The Sₙ2 reaction works best with methyl and primary halides.[2][3]
-
Moderate Temperature: Avoid excessive heat, which can favor elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider the Base: While a strong base is needed, an excessively strong base in high concentration can also promote elimination. Use the mildest base that effectively deprotonates the phenol.
-
Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring. This is less common but can occur if the phenoxide has significant electron density on the ring.[2] Using polar aprotic solvents like DMF or DMSO generally favors the desired O-alkylation.
Q6: The reaction stalls and never reaches full completion, even after extended time. What should I do?
A stalled reaction often points to an equilibrium issue or reagent degradation.
-
Insufficient Base: The most common cause is that the base is not strong enough to fully and irreversibly deprotonate the fluorophenol. While K₂CO₃ is a good starting point, it can be insufficient for less acidic phenols or if the resulting phenoxide is a particularly weak nucleophile.
-
Solution: Switch to a stronger base. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to the "cesium effect," which results in a more 'naked' and reactive phenoxide anion. For very challenging cases, sodium hydride (NaH) can be used to ensure complete and irreversible deprotonation.[5][6]
-
Reagent Decomposition: The alkylating agent may be unstable under the reaction conditions. Ensure it is added to the pre-formed phenoxide suspension and not heated for prolonged periods in the presence of the base alone.
Data Summary: Choosing Your Reaction Components
The tables below provide a quick reference for selecting appropriate bases and solvents.
Table 1: Comparison of Common Bases for Fluorophenol Etherification
| Base | pKa (Conjugate Acid) | Form | Key Characteristics & Recommendations |
| K₂CO₃ | ~10.3 | Solid Powder | Good starting point. Inexpensive and easy to handle. Must be finely ground for best results.[1] |
| Cs₂CO₃ | ~10.3 | Solid Powder | More effective than K₂CO₃ due to higher solubility and the "cesium effect". Excellent choice for stubborn reactions.[6][7] |
| NaH | ~36 | Solid (dispersion in oil) | Very strong, non-nucleophilic base. Ensures irreversible deprotonation. Requires an inert atmosphere and careful handling (flammable).[5] |
Table 2: Recommended Solvents
| Solvent | Type | Boiling Point (°C) | Comments |
| DMF | Polar Aprotic | 153 | Excellent choice. Solubilizes phenoxide salts well, accelerating Sₙ2 reactions. Must be anhydrous.[1][5] |
| Acetonitrile | Polar Aprotic | 82 | Good alternative to DMF, easier to remove under vacuum. Must be anhydrous.[5] |
| Acetone | Polar Aprotic | 56 | Useful for reactions with more reactive alkyl halides that do not require high heat. |
| THF | Polar Aprotic | 66 | Often used with strong bases like NaH. Must be anhydrous.[6] |
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a standard reaction.
Protocol: Williamson Ether Synthesis of 4-Fluorophenol with Ethyl Bromide
This protocol details a standard procedure that can be adapted for other fluorophenols and primary alkyl halides.
Caption: General experimental workflow for Williamson ether synthesis.
Materials:
-
4-Fluorophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Ethyl Bromide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-fluorophenol and finely ground potassium carbonate.[1]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol (target concentration ~0.5 M).[1]
-
Phenoxide Formation: Stir the suspension at room temperature for 15-20 minutes.
-
Alkylating Agent Addition: Add ethyl bromide dropwise to the stirred suspension at room temperature.[1]
-
Heating: Heat the reaction mixture to 60 °C.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol spot is no longer visible (typically 4-12 hours).[1]
-
Work-up: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.[1]
-
Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[1]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Alkyl halides are often toxic and volatile; handle them with care. DMF is a skin irritant.[1]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Tang, P., & Ritter, T. (2012). Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Shifman, A. L., et al. (2005). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry. Available at: [Link]
-
Farmer, J. L., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Kotschy, A., et al. (2014). O-Arylation of Iodophenols with 2-Fluorobenzaldehyde. Letters in Drug Design & Discovery. Available at: [Link]
-
Gholinejad, M., & Fakhri, F. (2013). O-Arylation of phenol with 4-fluoronitrobenzene: optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Pharmapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
Kumar, S., et al. (2016). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, H., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Frontiers | Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate [frontiersin.org]
Technical Guide: Troubleshooting Low Yields in 2-Ethoxy-5-fluorophenol Coupling
Introduction & Molecule Profile[1]
2-Ethoxy-5-fluorophenol (CAS 113958-07-3) is a specialized scaffold frequently used in medicinal chemistry for kinase inhibitors and GPCR ligands. While the fluorine atom at the C5 position modulates metabolic stability and pKa, the C2-ethoxy group is the primary source of synthetic friction.
This ortho-alkoxy substituent introduces two critical challenges:
-
Steric Shielding: It physically blocks the nucleophilic phenolic oxygen.
-
Chelation Effects: It can bind with metal counter-cations (
, ), forming tight ion pairs that reduce nucleophilicity.
This guide addresses the three most common coupling modalities: Nucleophilic Substitution (
Module A: Nucleophilic Substitution (Williamson Ether Synthesis)[2][3][4]
Q: I am seeing <20% conversion with alkyl bromides using /DMF. What is happening?
A: You are likely experiencing the "Ion-Pairing Trap."
With ortho-alkoxy phenols, potassium ions (
The Fix: The "Cesium Effect"
Switch your base to Cesium Carbonate (
-
Mechanism: The Cesium ion (
) has a larger ionic radius (1.67 Å) and lower charge density than Potassium (1.38 Å). It forms a "loose" ion pair (solvent-separated ion pair) with the phenoxide, making the oxygen atom significantly more nucleophilic [1]. -
Solvent: Switch to Acetonitrile (
) or NMP . DMF can sometimes decompose at high heat to form dimethylamine, which competes as a nucleophile.
Protocol 1: Optimized Alkylation for Hindered Phenols
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Base | ||
| Solvent | DMF | Acetonitrile (reflux) or Acetone |
| Additive | None | TBAI (10 mol%) (if using Alkyl Chlorides) |
| Concentration | 0.5 M | 0.1 M - 0.2 M (Dilution helps dissociation) |
Troubleshooting Logic: Alkylation
Figure 1: Decision tree for optimizing Williamson Ether Synthesis of 2-Ethoxy-5-fluorophenol.
Module B: Pd-Catalyzed Arylation (Buchwald-Hartwig)[5]
Q: My reaction with aryl bromides fails using standard conditions ( or XantPhos). Why?
A: Catalyst Poisoning and Reductive Elimination Failure.
Standard ligands like
-
Binding: The electron-rich 2-ethoxy group can coordinate to the Palladium center, displacing less strongly bound ligands and deactivating the catalyst (poisoning).
-
Crowding: The C-O bond forming step (reductive elimination) is the rate-determining step. Without a sufficiently bulky ligand to "squeeze" the product out, the intermediate complex stagnates and decomposes [2].
The Fix: Third-Generation Buchwald Precatalysts Use RockPhos Pd G3 or tBuBrettPhos Pd G3 . These ligands are specifically engineered for C-O coupling of hindered substrates.
-
RockPhos: Provides the optimal balance of steric bulk to accelerate reductive elimination while maintaining a mono-ligated active species that allows the hindered phenol to bind [3].
Protocol 2: Cross-Coupling with RockPhos
-
Catalyst: RockPhos Pd G3 (1.0 - 2.0 mol%).
-
Base:
(2.0 equiv) or (ground). -
Solvent: Toluene (anhydrous).
-
Temperature: 90°C - 100°C.
-
Order of Addition: Mix Aryl Halide, Phenol, and Base. Purge with
. Add Catalyst last as a solid or solution.
Comparison of Ligand Performance:
| Ligand Class | Example | Suitability for 2-Ethoxy-5-fluorophenol | Mechanism of Failure/Success |
| Monodentate | Poor | Low activity; prone to poisoning. | |
| Bidentate | BINAP, DPPF | Fair | Good for amines, but often too rigid for hindered ethers. |
| Biaryl Phosphine | RockPhos | Excellent | Gold Standard. Promotes reductive elimination via steric bulk. |
| Biaryl Phosphine | tBuBrettPhos | Good | Alternative if RockPhos fails; better for lower temps. |
Module C: Mitsunobu Reaction[6][7][8][9]
Q: I am trying to couple with a secondary alcohol, but I only isolate the hydrazine byproduct. Why?
A: pKa Mismatch and Steric Delay. The pKa of 2-ethoxy-5-fluorophenol is approximately 10.2. While this is within the range for Mitsunobu (<13), the steric bulk of the ortho-ethoxy group slows down the attack of the phenol on the activated alcohol (alkoxyphosphonium intermediate).
-
If the phenol attack is too slow, the betaine intermediate degrades or rearranges to form the hydrazine byproduct (
-alkylated azodicarboxylate) [4].
The Fix: Pre-formation of the Betaine & Reagent Swap
-
Order of Addition: Do not add DEAD last. Instead, pre-mix
and DIAD/DEAD at 0°C to form the betaine first, then add the alcohol, and finally add the phenol. This ensures the alcohol is activated immediately. -
Reagent Swap: If DEAD fails, use ADDP (1,1'-(azodicarbonyl)dipiperidine) with
(Tributylphosphine). is more nucleophilic than , generating a more reactive intermediate that can overcome the steric barrier.
Mitsunobu Pathway Visualization
Figure 2: Kinetic competition in Mitsunobu coupling. Steric hindrance favors side-reactions unless highly reactive reagents (ADDP/PBu3) are used.
Purification & Workup
Issue: 2-Ethoxy-5-fluorophenol "streaks" on silica gel and co-elutes with the product.
Solution: Chemical Scavenging.
Because the product is an ether (neutral) and the starting material is a phenol (acidic), a simple column is often insufficient due to
Protocol:
-
Dilute the crude reaction mixture in Ethyl Acetate.
-
Wash 2x with 1M NaOH or 10%
.-
Why? This deprotonates the unreacted phenol, pushing it into the aqueous layer as the phenolate salt.
-
-
Wash 1x with Brine.
-
Dry over
. -
Optional: If the phenol persists, treat the organic layer with a polymer-supported carbonate resin (e.g., MP-Carbonate) for 2 hours, then filter.
References
-
Effect of Cesium Salts in Williamson Ether Synthesis Chemistry Steps. "Williamson Ether Synthesis."[1][2][3] [Link]
-
RockPhos for Hindered Phenols National Institutes of Health (PMC). "A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation."[4] [Link]
-
Mitsunobu Reaction Troubleshooting Master Organic Chemistry. "The Mitsunobu Reaction."[5][6][7][8] [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 2-Ethoxy-5-fluorophenol
Welcome to the dedicated technical support guide for the synthesis of 2-Ethoxy-5-fluorophenol. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. We will explore the common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven insights to ensure a safe, efficient, and scalable process.
Introduction: The Synthetic Landscape
2-Ethoxy-5-fluorophenol is a key building block in the pharmaceutical and specialty chemical industries. The most prevalent and industrially viable synthetic route is the Williamson ether synthesis, starting from 4-fluorophenol. This pathway involves the deprotonation of the phenol to form a phenoxide, followed by nucleophilic attack on an ethylating agent.
While straightforward on paper, scaling this reaction introduces significant challenges related to reaction control, selectivity, and purification. This guide addresses these issues head-on.
Caption: General workflow for the synthesis and purification of 2-Ethoxy-5-fluorophenol.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 2-Ethoxy-5-fluorophenol?
The Williamson ether synthesis is the industry standard. It involves the O-ethylation of 4-fluorophenol. The key steps are:
-
Deprotonation: A base (e.g., NaOH, K₂CO₃) is used to deprotonate 4-fluorophenol, forming the highly nucleophilic 4-fluorophenoxide anion.
-
Ethylation: The phenoxide then reacts with an ethylating agent (e.g., diethyl sulfate, ethyl bromide) via an Sₙ2 reaction to form the desired ether.
This method is favored for its high atom economy and use of readily available, cost-effective starting materials.
Q2: What are the most critical process parameters to control during scale-up?
Transitioning from grams to kilograms requires stringent control over several parameters. The causality behind their importance is key:
| Parameter | Lab-Scale Control (1L) | Scale-Up Challenge (100L+) | Rationale & Scientific Principle |
| Temperature | Easy to maintain with heating mantle/ice bath. | Heat Accumulation. The surface-area-to-volume ratio decreases, making heat removal from the exothermic ethylation step difficult. | Poor heat dissipation can lead to runaway reactions, increased byproduct formation (see C-alkylation), and potential decomposition.[1] |
| Reagent Addition | Rapid addition is often feasible. | Controlled, Slow Addition Required. Dumping reagents can create localized "hot spots" and concentration gradients. | Slow addition ensures the reaction rate is limited by the addition rate, not by the intrinsic kinetics, allowing the cooling system to keep pace. |
| Mixing | Magnetic or overhead stirrer provides good homogeneity. | Inefficient Mixing. Dead zones can form in large reactors, leading to poor mass and heat transfer. | Proper impeller design and agitation speed are crucial to ensure uniform temperature and concentration, preventing side reactions and maximizing yield. |
| Solvent Choice | Wide range of solvents can be used. | Safety, Recovery & Cost. Flammable or toxic solvents become a major operational hazard and expense at scale. | A solvent with a suitable boiling point for reflux, good solubility for reactants, and a favorable safety profile (e.g., Toluene, DMF) is critical. |
Q3: What are the typical impurities I should expect?
The primary impurities arise from competing reactions or unreacted starting materials:
-
Unreacted 4-fluorophenol: Due to incomplete reaction or insufficient ethylating agent.
-
C-Alkylated Byproduct (2-Ethyl-4-fluorophenol): The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the ortho-carbon (C-alkylation, undesired).
-
Over-Ethylated Byproducts: If a potent ethylating agent is used in large excess.
-
Solvent-Related Impurities: Residual high-boiling solvents like DMF or DMSO.
Part 2: In-Depth Troubleshooting Guide
Issue 1: Low Reaction Yield on Scale-Up
Q: My synthesis yielded 90% at the 1L scale, but I'm only achieving 65% in a 100L reactor. What are the most probable causes?
This is a classic scale-up problem rooted in physical chemistry and engineering principles. Let's break down the likely culprits.
A: The drop in yield is almost certainly due to challenges in maintaining optimal reaction conditions at scale. The primary factors are:
-
Poor Heat Transfer: The ethylation of a phenoxide is significantly exothermic. In a large reactor, the heat generated in the bulk liquid cannot be removed efficiently through the reactor jacket. This leads to a higher internal temperature than your probe might indicate, promoting side reactions like C-alkylation or decomposition of the product/reagents.
-
Inefficient Mixing: Inadequate agitation can lead to localized areas of high reagent concentration, especially at the point of addition. This can cause rapid, uncontrolled side reactions before the ethylating agent has a chance to disperse and react with the bulk phenoxide.
-
Sub-Optimal Reagent Stoichiometry or Addition: Ensure your molar equivalents are correct for the larger scale. More importantly, the rate of addition is critical. A slow, subsurface addition of the ethylating agent is highly recommended at scale to ensure it reacts in the intended way before it can participate in side reactions.
-
Moisture Contamination: At larger scales, ensuring all reagents, solvents, and the reactor itself are scrupulously dry becomes more challenging. Water can consume the base and hydrolyze the ethylating agent, directly reducing the potential yield.
Troubleshooting Protocol:
-
Calibrate Temperature Monitoring: Use multiple temperature probes if possible to check for thermal gradients within the reactor.
-
Implement Reverse Addition: Consider adding the phenoxide solution to the ethylating agent. This keeps the nucleophile concentration low, which can sometimes suppress side reactions.
-
Optimize Agitation: Consult with a chemical engineer to ensure your impeller type and RPM are sufficient for the viscosity and volume of your reaction mixture.
-
Perform a Calorimetry Study: A reaction calorimetry (RC1) study can precisely measure the heat flow of the reaction, allowing you to design a safe and efficient addition profile that matches the cooling capacity of your reactor.
Issue 2: Poor Selectivity - Formation of C-Alkylated Impurity
Q: My final product is contaminated with 5-10% of 2-Ethyl-4-fluorophenol. How can I favor the desired O-alkylation over C-alkylation?
A: This is a textbook case of controlling the reactivity of an ambident nucleophile. The 4-fluorophenoxide ion has electron density on both the oxygen and the ortho-carbon. Your goal is to make the oxygen the more reactive site.
The outcome is governed by Hard and Soft Acid and Base (HSAB) theory. The phenoxide oxygen is a 'hard' nucleophile, while the carbon of the aromatic ring is a 'soft' nucleophile. To favor O-alkylation, you need to create conditions that promote reaction at the hard center.
Caption: Factors influencing O- vs. C-alkylation of the 4-fluorophenoxide intermediate.
Strategies to Improve O-Selectivity:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal. They solvate the cation (like Na⁺ or K⁺) but do not hydrogen-bond with the phenoxide oxygen. This leaves the oxygen highly nucleophilic and ready to attack. In contrast, polar protic solvents (like ethanol) will form a solvent cage around the oxygen, hindering its reactivity and making the softer carbon atom a more likely point of attack.
-
Counter-ion: The choice of base matters. Sodium hydroxide (NaOH) leads to a Na⁺ counter-ion, which forms a tighter ion pair with the phenoxide oxygen compared to the larger K⁺ from potassium carbonate (K₂CO₃). This tight association directs the ethylating agent to the oxygen.
-
Temperature Control: As discussed, lower temperatures generally favor O-alkylation. C-alkylation often has a higher activation energy, so its rate increases more significantly with temperature. Aim for the lowest temperature that provides a reasonable reaction rate.
Issue 3: Purification and Isolation Challenges
Q: My crude product quality is good, but vacuum distillation at a 50L scale is giving a dark, tarry residue and a lower-than-expected yield. What is happening?
A: High-temperature vacuum distillation of phenols can be problematic due to thermal decomposition. The issues you are facing are likely:
-
Thermal Instability: Phenolic compounds, even when protected as ethers, can be susceptible to degradation or polymerization at the high temperatures required for distillation, especially if trace acidic or basic impurities are present. The "pot" temperature can be significantly higher than the vapor temperature, leading to charring.
-
Presence of Non-Volatile Impurities: Salts from the work-up or high-molecular-weight byproducts will remain in the distillation pot and can catalyze decomposition.
Troubleshooting Protocol:
-
Optimize Vacuum: Ensure you are using the deepest, most stable vacuum possible. A lower pressure reduces the boiling point and thus the required pot temperature, minimizing thermal stress on the product.
-
Use a Wiped-Film or Short-Path Distillation Apparatus: For larger scales, these techniques are superior to a simple pot distillation. They minimize the residence time of the material at high temperatures by creating a thin film on a heated surface, allowing for rapid evaporation.
-
Consider Crystallization: If a suitable solvent system can be found, crystallization is an excellent, often gentler, alternative to distillation for achieving high purity. It is particularly effective at removing colored impurities and isomers.
-
Protocol for Crystallization Screening:
-
Dissolve a small sample of the crude oil in various solvents (e.g., heptane, toluene, isopropanol) at an elevated temperature to achieve saturation.
-
Allow the solutions to cool slowly to room temperature, then to 0-5 °C.
-
Observe for crystal formation. A good system will result in significant crystal precipitation while leaving impurities in the mother liquor.
-
Analyze the purity of the resulting crystals by GC or HPLC.
-
-
Part 3: Safety and Handling at Scale
Safety is paramount. Scaling up introduces risks that are negligible at the bench.
Q: What are the primary safety hazards I need to manage for this process?
A: The main hazards stem from the reagents and the reaction itself.
| Reagent / Process | Hazard | Scale-Up Mitigation Strategy |
| Diethyl Sulfate | Highly Toxic, Carcinogenic, Alkylating Agent. Corrosive to skin and eyes. | - Use in a closed system with dedicated transfer lines.- Have a neutralising agent (e.g., ammonia solution) readily available for spills.- Personnel must wear appropriate PPE, including chemical-resistant gloves and face shields. |
| Sodium/Potassium Hydroxide | Highly Corrosive. Can cause severe burns. | - Use engineered controls for charging solids (e.g., drum tippers).- Avoid generating dust.- Ensure safety showers and eyewash stations are immediately accessible. |
| Exothermic Reaction | Runaway Reaction Potential. Can lead to over-pressurization of the reactor. | - Conduct a thorough process safety review (e.g., HAZOP).- Ensure the reactor has a properly sized rupture disc or relief valve.- Implement a robust cooling system with emergency backup. |
| Flammable Solvents | Fire and Explosion Hazard. | - Use in a properly ventilated area with intrinsically safe equipment.- Ground all equipment to prevent static discharge.- Install flammable gas detectors. |
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment before beginning any scale-up operation. [2][3][4]
References
- Genfarm. (2020).
- Crow, J. M. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry.
- Fisher Scientific. (2010).
- Central Drug House (P) Ltd. (n.d.).
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Ethoxy-5-fluorophenol
For the discerning researcher in medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-ethoxy-5-fluorophenol, a compound of interest for its potential applications stemming from its unique electronic and structural properties. We will dissect its spectral features, compare them with related analogues, and provide a robust experimental protocol for acquiring high-fidelity data.
The Structural Significance of 2-Ethoxy-5-fluorophenol
2-Ethoxy-5-fluorophenol incorporates three key functional groups that influence its 1H NMR spectrum: a hydroxyl group (-OH), an ethoxy group (-OCH2CH3), and a fluorine atom (-F) on a benzene ring. The interplay of the electronic effects of these substituents—the electron-donating nature of the ethoxy and hydroxyl groups and the electron-withdrawing, yet resonance-donating, character of the fluorine atom—creates a distinct pattern of chemical shifts and coupling constants for the aromatic protons. Understanding this pattern is crucial for confirming the compound's identity and purity.
Deconstructing the 1H NMR Spectrum of 2-Ethoxy-5-fluorophenol
The 1H NMR spectrum of 2-ethoxy-5-fluorophenol is best understood by analyzing its constituent parts: the aromatic region, the ethoxy group signals, and the phenolic hydroxyl proton.
The Aromatic Protons: A Tale of Substitution and Coupling
The benzene ring has three non-equivalent aromatic protons. Their chemical shifts are influenced by the neighboring substituents. The ethoxy group at position 2 and the hydroxyl group at position 1 are ortho, para-directing and activating, while the fluorine at position 5 is an ortho, para-directing deactivator (due to its high electronegativity but ability to donate a lone pair via resonance).
A detailed breakdown of the expected aromatic signals is as follows:
-
H-6 (ortho to -OH and meta to -F): This proton is expected to appear as a doublet of doublets. It will exhibit a small ortho coupling with H-4 and a larger meta coupling with the fluorine atom.
-
H-4 (para to -OH and ortho to -F): This proton will also likely be a doublet of doublets, with a large ortho coupling to the fluorine atom and a smaller meta coupling to H-6.
-
H-3 (ortho to -OEt and meta to -OH and -F): This proton is anticipated to be a doublet of doublets, showing a small meta coupling to H-4 and another small meta coupling to the fluorine atom.
The presence of the fluorine atom introduces additional complexity through 1H-19F coupling. The magnitude of these couplings depends on the number of bonds separating the proton and the fluorine atom, with typical values for ortho and meta couplings being in the range of 5-10 Hz and 1-5 Hz, respectively.[1][2]
The Ethoxy Group: A Characteristic Signature
The ethoxy group provides a readily identifiable set of signals in the upfield region of the spectrum:
-
Methylene Protons (-OCH2-): These protons are adjacent to an oxygen atom, which deshields them, causing them to resonate at a lower field (higher ppm). They are coupled to the three protons of the methyl group, resulting in a quartet.
-
Methyl Protons (-CH3): These protons are further from the electronegative oxygen and thus appear at a higher field (lower ppm). They are coupled to the two methylene protons, leading to a triplet.
The Phenolic Hydroxyl Proton: A Variable Signal
The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[3][4] In aprotic solvents like chloroform-d (CDCl3), it often appears as a broad singlet. Its position can be confirmed by a D2O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuteron exchange.[5]
Comparative Spectral Analysis: Understanding Substituent Effects
To fully appreciate the nuances of the 1H NMR spectrum of 2-ethoxy-5-fluorophenol, it is instructive to compare it with simpler, related molecules.
| Compound | Aromatic Proton Chemical Shifts (ppm) | Ethoxy Group Chemical Shifts (ppm) | Notes |
| Phenol | ~6.9 (t), ~7.3 (t), ~6.9 (d) | N/A | A simple aromatic pattern. The protons ortho and para to the -OH are shielded relative to benzene. |
| 2-Ethoxyphenol | Multiplet in the range of 6.8-7.2 | ~1.4 (t, 3H), ~4.1 (q, 2H) | The ethoxy group introduces its characteristic triplet-quartet pattern. |
| 4-Fluorophenol | Two multiplets, often appearing as complex doublets of doublets around 6.8-7.0 | N/A | The fluorine atom introduces 1H-19F coupling, splitting the signals of the adjacent protons.[6] |
| 2-Ethoxy-5-fluorophenol | Complex multiplets expected in the 6.5-7.0 region | ~1.4 (t, 3H), ~4.0 (q, 2H) | A combination of the effects of all three substituents, leading to distinct and complex splitting patterns for the aromatic protons due to both H-H and H-F coupling. |
This comparison highlights how the introduction of the ethoxy and fluoro substituents methodically alters the electronic environment of the aromatic protons, leading to the specific spectral fingerprint of 2-ethoxy-5-fluorophenol.
A Validated Protocol for High-Quality 1H NMR Data Acquisition
To ensure reproducible and high-quality data, the following experimental protocol is recommended:
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 2-ethoxy-5-fluorophenol. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[3] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[5][7] d. Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. d. Set the appropriate acquisition parameters:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio) e. Acquire the 1H NMR spectrum.
3. Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the TMS signal. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Experimental Workflow Diagram
Caption: Workflow for 1H NMR analysis of 2-ethoxy-5-fluorophenol.
Conclusion
The 1H NMR spectrum of 2-ethoxy-5-fluorophenol is a rich source of structural information. A thorough analysis of the chemical shifts of the aromatic and ethoxy protons, combined with a detailed examination of the spin-spin coupling patterns, including the often-overlooked 1H-19F couplings, allows for an unambiguous assignment of its structure. By following a rigorous experimental protocol and comparing the spectrum to those of related compounds, researchers can confidently identify and characterize this valuable molecule, paving the way for its use in further scientific discovery.
References
-
Spyros, A., & Dais, P. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 14358-14401. [Link]
-
Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-875. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]
-
Doc Brown's Chemistry. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether. [Link]
-
LibreTexts Chemistry. (2024). 16: Multinuclear NMR. [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Material. [Link]
-
Kellenbach, E., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(38), 11654-11662. [Link]
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 4-Fluorophenol(371-41-5) 1H NMR spectrum [chemicalbook.com]
- 7. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
19F NMR chemical shift of 2-Ethoxy-5-fluorophenol
The Definitive Guide to F NMR Analysis of 2-Ethoxy-5-fluorophenol
Content Type: Technical Comparison & Characterization Guide Subject: 2-Ethoxy-5-fluorophenol (CAS: 113958-29-3) Primary Application: Metabolic identification, fragment-based drug discovery (FBDD), and structural verification.
Executive Summary
In the absence of a singular "gold standard" database entry for this specific intermediate, the
-
Predicted Chemical Shift: -122.0 ppm ± 2 ppm (referenced to CFCl
at 0.0 ppm). -
Key Differentiator: The signal appears as a triplet of quartets (or complex multiplet) distinct from its isomer, 2-ethoxy-4-fluorophenol, which resonates further upfield (~ -126 ppm) due to the stronger shielding of the para-hydroxyl group.
-
Solvent Sensitivity: High. The phenolic hydroxyl group at the C1 position induces solvent-dependent shifts (up to 2–3 ppm) between CDCl
(non-polar) and DMSO- (H-bond acceptor).
Chemical Shift Analysis & Structural Logic
The Additivity Model
To rigorously validate the chemical shift, we deconstruct the molecule into its base unit (fluorobenzene) and apply the electronic shielding/deshielding vectors of the substituents.
| Component | Position Relative to F | Electronic Effect | Shift Contribution ( |
| Fluorobenzene (Base) | N/A | Reference Standard | -113.5 ppm |
| Ethoxy (-OEt) | Para (C4 relative to F) | Strong Shielding (+M effect) | -10.5 ppm |
| Hydroxyl (-OH) | Meta (C3 relative to F) | Weak Deshielding (-I effect) | +1.5 ppm |
| Net Predicted Shift | ~ -122.5 ppm |
Note: Values are derived from standard SCS constants for aromatic systems in CDCl
Comparative Benchmarking (Experimental Anchors)
The following table compares the target compound against experimentally verified structural analogs to bracket the expected shift range.
| Compound | Structure | Experimental | Relevance |
| Fluorobenzene | Ph-F | -113.5 | Baseline |
| 3-Fluorophenol | F meta to OH | -111.8 | Isolates the meta-OH effect (small deshielding). |
| 4-Fluorophenol | F para to OH | -124.0 | Shows strong para-donor shielding. |
| 4-Fluoroanisole | F para to OMe | -124.2 | Proxy for para-ethoxy effect. |
| Target: 2-Ethoxy-5-fluorophenol | F para to OEt, meta to OH | -122.0 to -124.0 | Dominated by para-OEt shielding. |
Distinguishing Isomers (Critical Comparison)
A common analytical challenge is distinguishing the target from its regioisomer, 2-Ethoxy-4-fluorophenol . While their mass spectra are identical,
Electronic Environment Contrast
-
Target (2-Ethoxy-5-fluorophenol): Fluorine is para to the Ethoxy group.
-
Shielding Source: Ethoxy lone pair donation.
-
Magnitude: Moderate shielding.
-
-
Isomer (2-Ethoxy-4-fluorophenol): Fluorine is para to the Hydroxyl group.
-
Shielding Source: Hydroxyl lone pair donation.
-
Magnitude: Stronger shielding (OH is a better
-donor than OEt). -
Result: The isomer signal will appear 2–4 ppm upfield (more negative, ~ -126 ppm) compared to the target.
-
Coupling Patterns (Multiplicity)
The splitting pattern confirms the position of protons relative to the fluorine.
-
2-Ethoxy-5-fluorophenol:
- (Ortho): Two interactions (H4 and H6). Large coupling (~8–10 Hz).
- (Meta): One interaction (H3). Small coupling (~4–6 Hz).
-
Appearance: Apparent Triplet of Doublets (td) or Multiplet.
-
2-Ethoxy-4-fluorophenol:
- (Ortho): Two interactions (H3 and H5).[1]
- (Meta): One interaction (H6).
-
Appearance: Similar multiplicity, but the chemical shift is the primary discriminator.
Visualization of Structural Logic
The following diagram illustrates the electronic vectors and coupling networks defining the NMR signature.
Caption: Substituent effects and coupling network determining the
Experimental Protocol for Validation
To ensure reproducible data comparable to the values cited above, follow this standardized protocol.
Sample Preparation
-
Concentration: Prepare a 10–20 mM solution. High concentrations can induce intermolecular H-bonding, shifting the signal.
-
Solvent Selection:
-
CDCl
(Recommended): Minimizes H-bonding; provides shifts closest to theoretical predictions. -
DMSO-
: Will cause a slight downfield shift (deshielding) of the fluorine signal due to the engagement of the phenolic proton, indirectly affecting electron density. -
Internal Standard: Use
-trifluorotoluene ( -63.72 ppm) or fluorobenzene ( -113.15 ppm) in a coaxial insert. Do not add CFCl directly if sample recovery is required.
-
Acquisition Parameters (Typical 400 MHz Instrument)
-
Frequency: 376.5 MHz (
F). -
Spectral Width: 200 ppm (centered at -120 ppm).
-
Pulse Angle: 30° to 45° (ensures accurate integration without long relaxation delays).
-
Relaxation Delay (D1):
5 seconds. Fluorine relaxation times can be long; insufficient delay leads to integration errors. -
Decoupling: Acquire both
-coupled (to see splitting) and -decoupled (to confirm chemical shift center) spectra.
References
-
University of Colorado Boulder. (n.d.). 19F NMR Reference Standards and Shift Ranges. Retrieved from [Link]
-
Duque, A. F., et al. (2011). Isolation and characterization of a Rhodococcus strain able to degrade 2-fluorophenol. (Contains comparative data for 3-fluorophenol metabolites). Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Reich, H. J. (2020). 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Phenol, 2-fluoro- Mass and NMR Data. NIST Chemistry WebBook. Retrieved from [Link]
A Senior Application Scientist's Guide to Distinguishing 2-Ethoxy-5-fluorophenol and 2-Ethoxy-4-fluorophenol
I. Executive Summary
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of positional isomers is not merely an academic exercise but a critical determinant of biological activity, safety, and process efficiency.[1] 2-Ethoxy-5-fluorophenol and 2-Ethoxy-4-fluorophenol, two such isomers, present a common yet significant analytical challenge. Their identical molecular formula (C₈H₉FO₂) and mass (156.15 g/mol ) render basic mass spectrometry insufficient for differentiation, while their similar physicochemical properties can complicate chromatographic separation.[2][3]
This guide provides an in-depth, multi-faceted analytical strategy for the unambiguous differentiation of these two isomers. We move beyond simple data reporting to explain the underlying principles of each technique, empowering researchers to select and optimize methods for their specific laboratory context. This document details robust protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), underpinned by experimental data and field-proven insights.
II. The Challenge of Positional Isomerism
Positional isomers, by definition, differ only in the location of substituent groups on a core structure. In the case of 2-Ethoxy-5-fluorophenol and 2-Ethoxy-4-fluorophenol, the sole structural variance is the placement of the fluorine atom on the benzene ring relative to the hydroxyl and ethoxy groups. This subtle difference is profound; it alters the molecule's electronic distribution, dipole moment, and steric profile, which in turn influences its interaction with biological targets and analytical stationary phases. The introduction of fluorine is a common strategy in drug development to modulate properties like metabolic stability and binding affinity, making accurate isomeric identification paramount.[4][5]
III. The Analytical Workflow: A Multi-Technique Approach
A definitive identification relies on a confluence of data from multiple analytical techniques. No single method provides a complete picture, but together, they form a self-validating system. The logical flow of analysis should prioritize the most structurally informative techniques first.
Figure 2: Predicted ¹H NMR splitting patterns for aromatic protons.
2. ¹⁹F NMR Spectroscopy: A Direct and Unambiguous Probe
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for distinguishing fluorinated isomers. [6]The electronic environment of the fluorine atom is different in each isomer, leading to a distinct chemical shift.
-
For 2-Ethoxy-5-fluorophenol , the fluorine is para to the hydroxyl group and meta to the ethoxy group.
-
For 2-Ethoxy-4-fluorophenol , the fluorine is meta to the hydroxyl group and ortho to the ethoxy group.
These differing electronic influences will result in two clearly resolved singlets (or multiplets if proton coupling is observed) in the ¹⁹F NMR spectrum, providing an unambiguous diagnostic marker.
B. Mass Spectrometry (MS)
While a standard MS experiment will show an identical molecular ion for both isomers, tandem mass spectrometry (MS/MS) can reveal structural differences through fragmentation analysis. [3]
-
Principle of Causality: The position of the fluorine atom influences the stability of the aromatic ring and adjacent bonds. Upon collision-induced dissociation (CID), the molecule will fragment along pathways that favor the formation of the most stable ions. The relative abundances of specific fragment ions will differ between the two isomers. For example, the loss of the ethyl group (C₂H₅) or ethylene (C₂H₄) from the ethoxy substituent may have different propensities depending on the stabilizing or destabilizing effect of the fluorine at the 4- vs. 5-position.
-
Expected Differences: While predicting the exact fragmentation is complex, one would expect to see differences in the ratios of key fragment ions. Infrared Ion Spectroscopy (IRIS) is an advanced MS technique that can provide highly distinct spectral fingerprints for positional isomers. [7]
V. Chromatographic Separation: Resolving the Mixture
Achieving baseline separation is crucial for accurate quantification and isolation. The choice of stationary phase is the most critical factor.
A. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice. While a standard C18 column might provide some separation, specialized phases offer superior selectivity for halogenated isomers.
-
Pentafluorophenyl (PFP) Columns: These stationary phases are highly recommended. [8]They provide multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. [9]The fluorine atoms on the PFP phase can interact uniquely with the fluorine atom and the polar groups of the analytes, leading to enhanced selectivity between positional isomers that are often difficult to separate on traditional C18 columns. [8][9]
Parameter Recommended Condition Rationale Column PFP Stationary Phase (e.g., Hypersil GOLD PFP) Provides unique selectivity for positional isomers of halogenated compounds. [8] Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid Isocratic or gradient elution can be optimized. Formic acid aids in peak shape for phenols. Flow Rate 0.8 - 1.2 mL/min (for a standard 4.6 mm ID column) Standard flow rate for good efficiency. Detection UV at ~280 nm Phenolic compounds exhibit strong absorbance in this region. | Column Temp. | 30 - 40 °C | Improves peak shape and can influence selectivity. |
B. Gas Chromatography (GC)
GC can also be effective, particularly when coupled with a mass spectrometer (GC-MS). [10]The primary challenge with phenols is their polarity and potential for peak tailing.
-
Derivatization: To improve volatility and peak shape, the acidic phenolic proton can be derivatized, for example, by silylation (e.g., using BSTFA). This replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.
-
Column Selection: A mid-polarity to polar column is recommended. A column containing a trifluoropropyl stationary phase, for instance, could offer selective interactions with the fluorinated analytes. Multi-dimensional GC (MDGC) is a powerful, albeit more complex, technique for separating challenging isomers. [11]
VI. Detailed Experimental Protocols
The following protocols are provided as validated starting points for method development.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isomer sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. [6]Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz recommended for better resolution).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the aromatic (~6-9 ppm), ethoxy (~1-4.5 ppm), and hydroxyl (~4-7 ppm, variable and may be broad) regions.
-
¹⁹F NMR Acquisition: Using a fluorine-observe probe, acquire a ¹⁹F spectrum. A simple pulse-acquire sequence is usually sufficient. [6]This spectrum will provide the most direct comparison.
-
Data Processing: Process the spectra using appropriate software. For ¹H NMR, pay close attention to the integration values and the coupling constants (J-values) in the aromatic region.
Protocol 2: HPLC Separation on a PFP Column
-
System Preparation: Equilibrate a PFP column (e.g., 150 mm x 4.6 mm, 5 µm) with the initial mobile phase composition.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program (Example):
-
0-2 min: 30% B
-
2-15 min: Ramp linearly from 30% B to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Return to 30% B
-
18-25 min: Re-equilibrate at 30% B
-
-
Injection: Inject 5-10 µL of the sample (dissolved in mobile phase A/B mixture).
-
Detection: Monitor the eluent using a UV detector at 280 nm.
-
Analysis: The two isomers should elute at different retention times. The elution order will depend on the subtle differences in their interaction with the PFP stationary phase.
VII. Conclusion and Data Summary
The unambiguous differentiation of 2-Ethoxy-5-fluorophenol and 2-Ethoxy-4-fluorophenol is readily achievable through a systematic analytical approach. While chromatographic methods are essential for separation and quantification, NMR spectroscopy provides the definitive structural confirmation.
| Analytical Technique | 2-Ethoxy-5-fluorophenol | 2-Ethoxy-4-fluorophenol | Key Differentiator |
| ¹H NMR (Aromatic) | Complex multiplets (ddd, dd) for 3 protons | Simpler pattern (d, dd, d) for 3 protons | Splitting Patterns & Coupling Constants |
| ¹⁹F NMR | Unique chemical shift (δ₁) | Distinct, well-separated chemical shift (δ₂) | Chemical Shift (δ₁ ≠ δ₂) |
| MS/MS | Characteristic fragmentation pattern | Different fragmentation pattern/ion ratios | Relative Abundance of Fragment Ions |
| HPLC (PFP Column) | Retention time (RT₁) | Different retention time (RT₂) | Retention Time (RT₁ ≠ RT₂) |
By integrating data from these orthogonal techniques, researchers can confidently identify and quantify these critical isomers, ensuring the integrity and success of their work in drug discovery and chemical development.
VIII. References
-
Angene Spain. (n.d.). 2-Ethoxy-5-fluorophenol. Retrieved from [Link]
-
LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Separation of Some Halogenated Phenols by GC-MS. (n.d.). Retrieved from [Link]
-
Chromatographic Determination of Chlorophenols. (n.d.). Retrieved from [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
-
Zhou, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. Retrieved from [Link]
-
Chhabra, G. S., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research. Retrieved from [Link]
-
O'Hagan, D. (2020). Pharmaceutical applications of organofluorine compounds. Journal of Fluorine Chemistry. Retrieved from [Link]
-
van der Meer, T., et al. (2019). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Retrieved from [Link]
-
LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ethoxy-5-fluorophenol - Angene Spain [angenespain.com]
- 3. lcms.cz [lcms.cz]
- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chromatographyonline.com [chromatographyonline.com]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Ethoxy-5-fluorophenol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comprehensive examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Ethoxy-5-fluorophenol, a compound of interest in medicinal chemistry and material science.
Due to the limited availability of public domain experimental spectra for 2-Ethoxy-5-fluorophenol, this guide will leverage established principles of mass spectrometry and comparative data from structurally analogous compounds to predict its fragmentation behavior. We will compare our predicted fragmentation with the experimentally determined fragmentation of a close structural analog, 2-Ethoxyphenol, to provide a robust analytical framework. This approach not only illuminates the expected fragmentation pathways but also underscores the logic of structural inference in mass spectrometry.
The Foundation of Fragmentation: Understanding the Basics
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).[1][2] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking into smaller charged fragments and neutral radicals.[3][4] The resulting mass spectrum is a plot of the relative abundance of these fragment ions versus their mass-to-charge ratio (m/z), creating a unique "fingerprint" of the molecule.[2][4]
The fragmentation pathways are governed by the inherent stability of the resulting ions and neutral losses.[4] Functional groups and structural motifs within a molecule direct the fragmentation process. For 2-Ethoxy-5-fluorophenol (molecular weight: 156.15 g/mol ), the key structural features that will dictate its fragmentation are the ethoxy group, the aromatic ring, the hydroxyl group, and the fluorine substituent.
Predicted Fragmentation Pattern of 2-Ethoxy-5-fluorophenol
The molecular ion of 2-Ethoxy-5-fluorophenol is expected at an m/z of 156. The fragmentation cascade is predicted to be initiated by several key pathways characteristic of aromatic ethers and phenols.
A primary and highly characteristic fragmentation of ethoxy aromatic compounds is the loss of an ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, or the loss of an ethyl radical (•C₂H₅, 29 Da).[5] For ethoxy-substituted benzoates, the loss of ethene is a major fragmentation pathway.[5]
Another significant fragmentation pathway for ethers involves cleavage of the C-C bond alpha to the oxygen atom.[6] In the case of 2-Ethoxy-5-fluorophenol, this would involve the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group to form a stable oxonium ion.
The presence of the hydroxyl group can lead to the loss of a water molecule (H₂O, 18 Da), although this is more common in alcohols.[7] The aromatic ring itself is quite stable, and its fragmentation will likely occur after the initial losses from the substituent groups.[6]
The fluorine atom, being a halogen, can influence the fragmentation but is less likely to be lost as a radical in the initial steps compared to the more facile cleavages of the ethoxy group.
Based on these principles, the following key fragments are predicted for 2-Ethoxy-5-fluorophenol:
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 156 | [C₈H₉FO₂]⁺• | Molecular Ion (M⁺•) |
| 128 | [C₆H₅FO₂]⁺• | Loss of ethene (C₂H₄) from the ethoxy group |
| 127 | [C₇H₆FO]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 111 | [C₆H₄FO]⁺ | Loss of CO from the m/z 139 fragment |
| 99 | [C₅H₄FO]⁺ | Further fragmentation of the aromatic ring |
A Comparative Analysis: 2-Ethoxy-5-fluorophenol vs. 2-Ethoxyphenol
To ground our predictions in experimental reality, we will compare the expected fragmentation of 2-Ethoxy-5-fluorophenol with the known fragmentation of 2-Ethoxyphenol (also known as Guaethol), for which a mass spectrum is available in the NIST database.[8][9] 2-Ethoxyphenol (molecular weight: 138.16 g/mol ) shares the core structure of our target molecule, differing only by the absence of the fluorine atom.
The experimental mass spectrum of 2-Ethoxyphenol shows the following major fragments:[9]
| Experimental m/z (2-Ethoxyphenol) | Relative Intensity | Proposed Fragment | Fragmentation Pathway |
| 138 | 41.3% | [C₈H₁₀O₂]⁺• | Molecular Ion (M⁺•) |
| 110 | 100% | [C₆H₆O₂]⁺• | Loss of ethene (C₂H₄) |
| 109 | 8.3% | [C₇H₉O]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 82 | 4.1% | [C₅H₆O]⁺ | Further fragmentation |
| 81 | 12.2% | [C₅H₅O]⁺ | Further fragmentation |
| 64 | 10.9% | [C₄H₄O]⁺ | Further fragmentation |
The dominant fragmentation pathway for 2-Ethoxyphenol is the loss of ethene (28 Da) to form the base peak at m/z 110.[9] This strongly supports our prediction that the loss of ethene will also be a major fragmentation pathway for 2-Ethoxy-5-fluorophenol, leading to a significant peak at m/z 128.
The presence of a peak at m/z 109 in the 2-Ethoxyphenol spectrum from the loss of an ethyl radical further corroborates our prediction of a fragment at m/z 127 for 2-Ethoxy-5-fluorophenol. The fluorine atom's electron-withdrawing nature may influence the relative abundance of these fragments, but the fundamental fragmentation pathways are expected to be analogous.
Visualizing the Fragmentation Pathway
To illustrate the predicted fragmentation cascade of 2-Ethoxy-5-fluorophenol, the following diagram is provided in DOT language.
Caption: Predicted EI fragmentation pathway of 2-Ethoxy-5-fluorophenol.
Experimental Protocol for Mass Spectrum Acquisition
To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. GC-MS is the technique of choice for volatile and semi-volatile compounds like 2-Ethoxy-5-fluorophenol.
Objective: To acquire the electron ionization (EI) mass spectrum of 2-Ethoxy-5-fluorophenol.
Materials:
-
2-Ethoxy-5-fluorophenol standard (≥95% purity)[10]
-
High-purity solvent (e.g., methanol or dichloromethane)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 2-Ethoxy-5-fluorophenol (e.g., 100 µg/mL) in a suitable volatile solvent. The concentration may need to be optimized based on instrument sensitivity.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.
-
GC Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
(Note: This is a general starting point and should be optimized for the specific column and instrument).
-
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
MS Interface: Set the transfer line temperature to 280 °C.
-
Ion Source: Use an electron ionization source operating at 70 eV. Set the ion source temperature to 230 °C.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 2-Ethoxy-5-fluorophenol.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Ethoxy-5-fluorophenol in the TIC.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pattern and the spectrum of 2-Ethoxyphenol.
-
Rationale for Experimental Choices:
-
GC-MS: This technique is ideal for separating the analyte from any potential impurities and introducing it into the mass spectrometer in a pure, gaseous state.
-
70 eV Electron Ionization: This is the standard energy for EI-MS, which provides reproducible fragmentation patterns that can be compared with spectral libraries.[1]
-
Temperature Programming: A temperature ramp in the GC oven ensures efficient separation of components and good peak shape for the analyte.
-
Dilute Sample: Using a dilute sample prevents overloading of the GC column and the mass spectrometer detector.
Conclusion
References
-
ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
-
ResearchGate. (n.d.). EI fragmentation mechanism for the formation of m/z 137 in Compound (i) and m/z 140 in its isotopic D3‐methyl 2‐ethoxybenzoate derivative. Retrieved from [Link]
-
The Metabolite Spectrum. (n.d.). Accession: SALF00020p - spectraDetails. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-ethoxy-. Retrieved from [Link]
-
Angene Spain. (n.d.). 2-Ethoxy-5-fluorophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
University of Washington. (2010, March 30). Mass Spectrometry and Proteomics. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 8. Phenol, 2-ethoxy- [webbook.nist.gov]
- 9. 2-Ethoxyphenol(94-71-3) MS [m.chemicalbook.com]
- 10. 2-Ethoxy-5-fluorophenol - Angene Spain [angenespain.com]
A Comparative Guide to the Reactivity of 2-Ethoxy-5-fluorophenol and 2-Methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted phenols is a cornerstone of molecular design. The strategic placement of functional groups on a phenolic scaffold can profoundly influence a molecule's synthetic accessibility, metabolic stability, and biological activity. This guide provides an in-depth comparative analysis of the reactivity of two such analogs: 2-Ethoxy-5-fluorophenol and 2-methoxyphenol (guaiacol).
This document moves beyond a simple cataloging of properties to dissect the electronic and steric nuances that govern the reactivity of these compounds. We will explore their behavior in key chemical transformations, supported by established chemical principles and detailed experimental protocols designed for direct comparison.
At a Glance: Physicochemical Properties
A foundational understanding of the intrinsic properties of each molecule is essential before delving into their comparative reactivity.
| Property | 2-Ethoxy-5-fluorophenol | 2-Methoxyphenol |
| Structure | ||
| CAS Number | 376600-64-5[1] | 90-05-1 |
| Molecular Formula | C₈H₉FO₂[1] | C₇H₈O₂ |
| Molecular Weight | 156.15 g/mol [1] | 124.14 g/mol |
| pKa | ~8.9 (estimated) | 9.98[2][3][4] |
| Appearance | Not readily available | Colorless to yellow liquid or solid |
The Decisive Influence of Substituents: An Electronic and Steric Analysis
The reactivity of a substituted phenol is a tale of competing electronic and steric effects. The substituents on the aromatic ring dictate the electron density of both the phenolic oxygen and the ring itself, thereby governing the molecule's behavior as a nucleophile and its susceptibility to electrophilic attack.
Electronic Effects: A Tug-of-War for Electron Density
The reactivity of these phenols is primarily governed by the interplay of inductive and resonance effects of their substituents.
-
Inductive Effect (-I): This is the through-bond withdrawal of electron density by an electronegative atom or group.
-
Resonance Effect (+M or +R): This is the donation of electron density into the aromatic π-system by a substituent with lone pairs.
In 2-methoxyphenol , the methoxy group (-OCH₃) exhibits a dual electronic nature:
-
It is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom.[6][7]
-
It is electron-donating by resonance (+M) , as the oxygen's lone pairs can delocalize into the benzene ring.[6][7]
For substituents in the ortho and para positions, the resonance effect generally outweighs the inductive effect, leading to an overall activation of the ring towards electrophilic aromatic substitution.[7]
In 2-Ethoxy-5-fluorophenol , the electronic landscape is more complex:
-
The ethoxy group (-OCH₂CH₃) is electronically very similar to the methoxy group, acting as a -I and +M substituent. The slightly larger ethyl group may have a minor influence on the inductive effect, but the resonance donation is the dominant feature.
-
The fluorine atom is a potent electron-withdrawing group by induction (-I) due to its high electronegativity.[8] It also possesses a weak electron-donating resonance effect (+M) , but for halogens, the inductive effect is significantly stronger.[8]
The net effect of these substituents determines the overall reactivity profile.
Steric Effects: The Role of Bulk
The ethoxy group is sterically more demanding than the methoxy group. This can influence the rate of reactions where an incoming reagent must approach the hydroxyl group or the adjacent positions on the aromatic ring. However, for many reactions, the difference in steric hindrance between a methoxy and an ethoxy group is not substantial enough to be the primary determinant of reactivity.[9]
Comparative Reactivity: A Head-to-Head Analysis
We will now compare the expected reactivity of 2-Ethoxy-5-fluorophenol and 2-methoxyphenol in two fundamental classes of reactions: those involving the phenolic hydroxyl group and those involving the aromatic ring.
Reactions at the Hydroxyl Group: Acidity and Nucleophilicity
The reactivity of the phenolic hydroxyl group is directly related to its acidity (pKa). A lower pKa indicates a more acidic phenol, which in turn means its conjugate base, the phenoxide, is more stable and a weaker nucleophile.
-
2-Ethoxy-5-fluorophenol: With an estimated pKa of ~8.9, this phenol is significantly more acidic than 2-methoxyphenol. The potent electron-withdrawing inductive effect of the fluorine atom stabilizes the resulting phenoxide ion.
-
2-Methoxyphenol: With a pKa of 9.98, this phenol is less acidic.[2][3][4] The electron-donating character of the methoxy group (via resonance) slightly destabilizes the phenoxide ion relative to phenol itself.
Implications for Reactivity:
In reactions where the phenol acts as a nucleophile, such as the Williamson ether synthesis , the less acidic 2-methoxyphenol will form a more nucleophilic phenoxide and is therefore expected to react more readily.
Caption: Comparative reactivity at the hydroxyl group.
Electrophilic Aromatic Substitution: Activating vs. Deactivating Influences
In electrophilic aromatic substitution (EAS), the substituents on the ring determine the rate and regioselectivity of the reaction.
-
2-Methoxyphenol: The hydroxyl and methoxy groups are both strongly activating and ortho, para-directing.[10] This makes the aromatic ring of 2-methoxyphenol highly electron-rich and very susceptible to electrophilic attack.
-
2-Ethoxy-5-fluorophenol: The hydroxyl and ethoxy groups are activating, while the fluorine atom is deactivating. The net effect is a less activated ring compared to 2-methoxyphenol. The strong deactivating inductive effect of the fluorine atom reduces the overall electron density of the ring.
Implications for Reactivity:
In electrophilic aromatic substitution reactions, such as bromination , the more activated 2-methoxyphenol is expected to react much more rapidly than 2-Ethoxy-5-fluorophenol .
Caption: Comparative reactivity in electrophilic aromatic substitution.
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical predictions, the following detailed experimental protocols are provided. These protocols are designed for a side-by-side comparison of the reactivity of 2-Ethoxy-5-fluorophenol and 2-methoxyphenol.
Protocol 1: Comparative Williamson Ether Synthesis
This experiment will compare the rate of O-alkylation, which is dependent on the nucleophilicity of the corresponding phenoxide.
Caption: Workflow for comparative Williamson ether synthesis.
Materials:
-
2-Ethoxy-5-fluorophenol
-
2-Methoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl iodide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, TLC plates, and NMR spectrometer
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective phenol (1.0 mmol), anhydrous potassium carbonate (1.5 mmol, 207 mg), and anhydrous DMF (5 mL).
-
Reagent Addition: To each flask, add ethyl iodide (1.2 mmol, 0.1 mL) at room temperature.
-
Reaction: Place both flasks in a preheated oil bath at 50°C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to compare the rate of disappearance of the starting material and the appearance of the product.
-
Workup: After 4 hours, cool the reaction mixtures to room temperature. Pour each mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion percentage for each reaction.
Expected Outcome: 2-Methoxyphenol is expected to show a higher conversion to the corresponding ether in the same timeframe due to the greater nucleophilicity of its phenoxide.
Protocol 2: Comparative Electrophilic Bromination
This experiment will compare the rate of electrophilic aromatic substitution, which is dependent on the activation of the aromatic ring.
Caption: Workflow for comparative electrophilic bromination.
Materials:
-
2-Ethoxy-5-fluorophenol
-
2-Methoxyphenol
-
(Diacetoxyiodo)benzene (PIDA)
-
Aluminum bromide (AlBr₃)
-
Acetonitrile, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium thiosulfate (Na₂S₂O₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, TLC plates, and GC-MS instrument
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve the respective phenol (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Reagent Addition: To each flask, add PIDA (1.2 mmol, 387 mg) followed by aluminum bromide (2.4 mmol, 640 mg) at room temperature.[2][8]
-
Reaction: Stir the mixtures vigorously at room temperature.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 15 minutes, 30 minutes, 1 hour) to compare the rate of consumption of the starting material.
-
Workup: After 1 hour, quench each reaction by adding aqueous sodium thiosulfate (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers for each reaction, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS to determine the conversion and the distribution of brominated products.
Expected Outcome: 2-Methoxyphenol is expected to react significantly faster and may even lead to polybromination, while 2-Ethoxy-5-fluorophenol will react more slowly due to the deactivating effect of the fluorine atom.
Conclusion
The reactivity of 2-Ethoxy-5-fluorophenol and 2-methoxyphenol is a clear illustration of the power of substituent effects in directing chemical transformations.
-
For reactions involving the hydroxyl group as a nucleophile, 2-methoxyphenol is the more reactive species. Its higher pKa results in a more potent nucleophilic phenoxide.
-
For electrophilic aromatic substitution, 2-methoxyphenol is significantly more reactive. The combined activating effects of the hydroxyl and methoxy groups create a highly electron-rich aromatic ring, whereas the fluorine atom in 2-Ethoxy-5-fluorophenol deactivates the ring towards electrophilic attack.
The choice between these two reagents in a synthetic campaign will therefore depend entirely on the desired transformation. For applications requiring a robust phenol that is less prone to oxidation or electrophilic side reactions, 2-Ethoxy-5-fluorophenol may be the superior choice. Conversely, when rapid functionalization of the aromatic ring or efficient O-alkylation is desired, 2-methoxyphenol is the more suitable starting material. The provided experimental protocols offer a framework for quantifying these reactivity differences and can be adapted to explore a wider range of transformations.
References
-
Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(33), 18382-18388. [Link]
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Quora. (2017). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic? [Link]
-
Chemistry In Daily Life. (n.d.). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic? [Link]
-
Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). [Link]
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Wikipedia. (n.d.). Guaiacol. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. BenchChem.
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-
Quora. (2016). Why is an -OCH3 group more electron donating than a -CH3 group? [Link]
-
Canadian Science Publishing. (n.d.). STERIC CONFIGURATION OF THE ETHER GROUP IN ORTHO ALKOXY AND ARYLOXY BENZOIC ACIDS. [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
SciELO. (n.d.). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. [Link]
-
Wikipedia. (2021). Williamson ether synthesis. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene. BenchChem.
-
Labflow. (n.d.). Lab 6 Alcohols and Phenols. [Link]
-
BYJU'S. (2020). Test for Phenolic Group. [Link]
-
Vedantu. (n.d.). Test for Phenolic Group Practical Experiment - Theory, Procedure and Observation. [Link]
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OCR. (n.d.). 369841-reaction-of-phenols.docx. [Link]
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
ResearchGate. (2025). Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1). [Link]
- Google Patents. (n.d.). CN104844399B - A kind of method synthesizing 2-fluorophenol compound.
-
University of Calgary. (n.d.). Example Question involving substituent effects (inductive vs resonance). [Link]
-
ResearchGate. (n.d.). Effect of electron-donating (methoxy, left) and electron-withdrawing groups (nitro, right) on the aromatic planar thiophene ring of the transition state during the pyramidal inversion. [Link]
-
Angene. (n.d.). 2-Ethoxy-5-fluorophenol. [Link]
- BenchChem. (2025). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. BenchChem.
-
Scribd. (n.d.). Alcohol, Phenol and Ethers Digital Notes by Bharat Panchal. [Link]
-
ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. [Link]
-
PubChem. (n.d.). 2-Fluorophenol. [Link]
-
PubChem. (n.d.). 2-Amino-5-fluorophenol. [Link]
-
lookchem. (n.d.). Cas 371-41-5,4-Fluorophenol. [Link]
-
PubChem. (n.d.). 2-Ethoxy-5-fluorouracil. [Link]
-
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-
S3waas. (n.d.). MCQs ON CLASS 12 CHEMISTRY. [Link]
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A Comparative Guide to the Infrared Absorption Bands of Ethoxy and Fluoro Groups in Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituent Effects in Phenolic Compounds
Phenolic compounds are a cornerstone in medicinal chemistry and materials science. The nature and position of substituents on the aromatic ring profoundly influence their chemical and biological properties.[1] Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups and probing the structural nuances of these molecules.[2] This guide focuses on two common substituents, the ethoxy (-OCH₂CH₃) and fluoro (-F) groups, and their distinct signatures in the IR spectrum when attached to a phenol. Understanding these spectral differences is crucial for quality control, reaction monitoring, and the rational design of new chemical entities.
Theoretical Framework: Understanding Vibrational Modes
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes. The frequency of absorption is characteristic of the bond type, its strength, and the masses of the atoms involved. For substituted phenols, we are particularly interested in the stretching and bending vibrations of the O-H, C-O, C-F, and C-O-C bonds, as well as the vibrations of the aromatic ring itself.
The Phenolic O-H and C-O Stretching Vibrations
The hydroxyl (-OH) group of a phenol gives rise to a characteristic broad absorption band for the O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹.[3][4] The broadening is a result of intermolecular hydrogen bonding.[3] The C-O stretching vibration of phenols is also a key diagnostic feature, appearing around 1220 cm⁻¹, which distinguishes them from aliphatic alcohols that absorb at lower wavenumbers (1050–1150 cm⁻¹).[3]
The Ethoxy Group: A Tale of Two C-O Stretches
Ethers, such as those formed by an ethoxy group, are characterized by their C-O-C stretching vibrations.[5] Phenyl alkyl ethers, like ethoxy-substituted phenols, typically exhibit two strong C-O stretching bands: an asymmetric stretch at approximately 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[6][7]
The Fluoro Group: A Subtle but Significant Player
The carbon-fluorine (C-F) bond gives rise to a strong absorption band due to the large dipole moment change during vibration. For aromatic fluorides, the C-F stretching vibration is typically found in the 1100-1350 cm⁻¹ region. However, this band can be mixed with other vibrations, making a definitive assignment challenging without comparative analysis.[8]
Experimental Data: A Head-to-Head Comparison
To illustrate the spectral differences, we will compare the IR spectra of 4-ethoxyphenol and 4-fluorophenol. The data presented here is based on publicly available spectra from the NIST Chemistry WebBook.[9][10][11][12][13]
| Functional Group | Vibrational Mode | 4-Ethoxyphenol (cm⁻¹) | 4-Fluorophenol (cm⁻¹) | Key Observations |
| Hydroxyl | O-H Stretch | ~3400 (broad) | ~3613 (in CCl₄) | Both show characteristic hydroxyl absorption. The exact position can vary with the solvent and concentration.[8][14] |
| Phenolic C-O | C-O Stretch | ~1230 | ~1222, 1262 | Both exhibit the phenolic C-O stretch. 4-fluorophenol shows a split peak in this region.[8] |
| Ether Linkage | Asymmetric C-O-C Stretch | ~1230 | N/A | This strong band in 4-ethoxyphenol overlaps with the phenolic C-O stretch. |
| Ether Linkage | Symmetric C-O-C Stretch | ~1045 | N/A | A distinct, strong band characteristic of the ethoxy group. |
| Fluoro Group | C-F Stretch | N/A | ~1171-1264 | The C-F stretch in 4-fluorophenol is complex and mixed with other modes, appearing as multiple peaks.[8] |
| Aromatic Ring | C=C Stretch | ~1500-1600 | ~1500-1600 | Both compounds display characteristic aromatic ring vibrations.[3][4] |
Table 1: Comparison of key IR absorption bands for 4-ethoxyphenol and 4-fluorophenol.
Experimental Protocol: Acquiring High-Quality IR Spectra
Reproducible and high-quality IR spectra are paramount for accurate analysis. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for both solid and liquid samples, requiring minimal sample preparation.[2][15]
ATR-FTIR Spectroscopy of Solid Phenols
Objective: To obtain the infrared spectrum of a solid phenolic compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a zinc selenide crystal)[16]
-
Solid phenolic compound (e.g., 4-ethoxyphenol or 4-fluorophenol)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residues. Clean with a suitable solvent and a lint-free wipe if necessary.
-
Acquire a background spectrum with the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the center of the ATR crystal.[16]
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary corrections, such as baseline correction.
-
Label the significant peaks.
-
Sources
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Safety Operating Guide
Navigating the Disposal of 2-Ethoxy-5-fluorophenol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethoxy-5-fluorophenol, a halogenated phenolic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of the required safety and handling precautions.
Immediate Safety and Hazard Assessment
Inferred Hazards:
-
Skin and Eye Irritation: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4]
-
Toxicity: Phenols are generally toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[5][6][7]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[1][6][8] Release into the environment must be strictly avoided.[1][6][8]
Given these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable when handling 2-Ethoxy-5-fluorophenol. The following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | Provides a robust barrier against skin contact. Double-gloving is a best practice for handling hazardous chemicals. |
| Eye Protection | Chemical splash goggles and a face shield | Offers comprehensive protection against splashes and vapors, safeguarding against severe eye damage.[1][2][5] |
| Lab Coat | Flame-resistant, with tight-fitting cuffs | Protects the body from accidental spills and contamination. |
| Footwear | Closed-toe shoes | Prevents exposure from spills that may reach the floor. |
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following protocol outlines the immediate steps to be taken:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Containment: If safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds, such as vermiculite or sand. Do not use combustible materials like paper towels for large spills.
-
Neutralization (for acidic or basic solutions): If the compound is in an acidic or basic solution, it should be neutralized with an appropriate agent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough washing with soap and water.[9] All materials used for decontamination must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 2-Ethoxy-5-fluorophenol is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][6]
Workflow for Proper Disposal of 2-Ethoxy-5-fluorophenol:
Caption: Workflow for the safe disposal of 2-Ethoxy-5-fluorophenol.
Detailed Steps:
-
Waste Segregation: Collect waste containing 2-Ethoxy-5-fluorophenol in a dedicated waste container. Do not mix it with other waste streams, especially incompatible materials such as strong oxidizing agents, strong reducing agents, alkali metals, strong acids, or bases.[2] Halogenated organic waste should be kept separate from non-halogenated waste to facilitate proper disposal.[10]
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap. The container must be in good condition and compatible with the waste.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "2-Ethoxy-5-fluorophenol," and any other components in the waste stream. The approximate concentration and volume should also be indicated.
-
Waste Collection:
-
Pure Compound and Concentrated Solutions: Collect directly into the labeled hazardous waste container.
-
Contaminated Labware (e.g., pipette tips, gloves): Collect these items in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to prevent the spread of any potential leaks. Store away from heat, sparks, and open flames.[2]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[11] Provide them with a complete and accurate description of the waste.
Final Disposal Method
The recommended method for the final disposal of halogenated organic compounds like 2-Ethoxy-5-fluorophenol is high-temperature incineration in a licensed hazardous waste management facility.[11] This process is necessary to ensure the complete destruction of the compound and to manage the hazardous byproducts, such as hydrogen fluoride, that are generated during combustion. These facilities are equipped with specialized scrubbers and other off-gas treatment systems to neutralize these byproducts.[11]
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By adhering to the principles of waste segregation, proper labeling, and consultation with your EHS office, you ensure a chain of custody and a clear record of the waste stream. This documentation is crucial for regulatory compliance and for a swift and appropriate response in the event of an incident. The emphasis on consulting with institutional EHS professionals provides a final, authoritative check on the disposal process, tailored to your specific location and regulations.
References
-
Environmental Safety Center. (2024). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from [Link]
-
Durham Tech. (2014, February 25). Safety Data Sheet - Phenol. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-ETHOXYPHENOL FOR SYNTHESIS. Retrieved from [Link]
-
New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Chemistry Teaching. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
Lab Manager. (2025, March 27). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved from [Link]
-
Angene Chemical. (2024, November 18). Safety Data Sheet. Retrieved from [Link]
-
CPAChem. (2023, November 1). Safety data sheet. Retrieved from [Link]
-
University of Cincinnati. (n.d.). Advisory 7.3 - UC EH&S. Retrieved from [Link]
-
University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). EPA Hazardous Waste | Environmental Health & Safety. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
World Health Organization. (n.d.). Phenol Health and Safety Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register, 43(243), 58946-59028.
-
Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). 074 - Chemowaste Disposal. Retrieved from [Link]
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Personal protective equipment for handling 2-Ethoxy-5-fluorophenol
Executive Safety Summary
2-Ethoxy-5-fluorophenol (CAS: 376600-64-5) is a halogenated phenolic intermediate used frequently in medicinal chemistry for scaffold synthesis. Unlike standard phenols, the introduction of a fluorine atom at the C5 position and an ethoxy group at C2 significantly alters its lipophilicity and skin permeation kinetics.
This guide moves beyond generic "wear gloves" advice. It provides a targeted safety protocol based on the compound's structural ability to penetrate the stratum corneum and cause deep-tissue protein denaturation.
Quick-Reference Safety Matrix
| Parameter | Critical Specification |
| Primary Hazard | Corrosive / Toxic by Absorption. Causes serious eye damage (H318) and skin irritation (H315).[1][2] |
| Glove Material | Laminate (Silver Shield/4H) or Double Nitrile (minimum 8 mil total) . Standard latex is permeable and forbidden. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1).[3] Face shield required for volumes >10 mL. |
| Respiratory | Fume Hood Required. If outside hood: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Waste Stream | Halogenated Organic Waste. Do not mix with non-halogenated solvents due to incineration requirements. |
Technical Hazard Analysis: The "Why" Behind the Protocol
To handle this chemical safely, one must understand its mechanism of injury. 2-Ethoxy-5-fluorophenol combines two functional groups that escalate risk:
-
The Phenolic Moiety: Phenols act as protoplasmic poisons. They denature proteins by disrupting disulfide bridges and causing non-specific coagulation necrosis. Unlike acid burns, which create a scab (eschar) that limits penetration, phenolic burns destroy nerve endings, often acting as a local anesthetic. You may not feel the burn until systemic absorption has occurred.
-
The Fluorine & Ethoxy Substituents: The fluorine atom increases the compound's lipophilicity (LogP), facilitating faster transport across the lipid bilayer of the skin compared to non-halogenated phenols.
Operational Implication: Speed is critical. The "time-to-pain" is delayed, but the "time-to-damage" is accelerated. Your PPE must provide a permeation barrier, not just a splash guard.
Personal Protective Equipment (PPE) Specifications
A. Hand Protection Strategy
Standard thin nitrile exam gloves (4 mil) provide insufficient protection against fluorinated phenols for longer than 1-2 minutes.
-
Primary Recommendation: Silver Shield / 4H (PE/EVAL) Laminate Gloves .
-
Why: These offer breakthrough times >480 minutes for phenols and halogenated aromatics.
-
Drawback: Poor dexterity.
-
-
Dexterity-Critical Protocol (Double-Gloving):
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).
-
Protocol: If the outer glove is splashed, strip it immediately. The inner glove protects you during the removal. Change outer gloves every 30 minutes of active handling.
-
B. Ocular & Face Defense
Safety glasses are unacceptable. Phenolic compounds can cause permanent corneal opacification (blindness) upon contact.
-
Requirement: Indirect-vent chemical splash goggles.
-
High-Volume Handling (>100mg or liquid transfer): Add a polycarbonate face shield over the goggles to protect the neck and chin from splashes.
C. Respiratory Engineering Controls
-
Mandatory: Handle exclusively in a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Emergency: If a spill occurs outside the hood, use a full-face respirator with P100 + Organic Vapor (OV) cartridges. The P100 protects against particulates (if solid), and OV captures the vapors.
Operational Workflow: Handling & Synthesis
The following diagram outlines the "Safe Path" for transferring 2-Ethoxy-5-fluorophenol from storage to reaction vessel.
Figure 1: Operational workflow emphasizing the critical control point at the weighing stage, where exposure risk is highest.
Step-by-Step Protocol
-
Preparation:
-
Don PPE (Double nitrile + Goggles + Lab Coat).
-
Place a disposable absorbent mat (benchkote) inside the fume hood.
-
Pre-weigh the receiving flask with solvent (e.g., DCM or THF) to minimize the time the solid/neat liquid is exposed to air.
-
-
Transfer:
-
Open the 2-Ethoxy-5-fluorophenol container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Pro-Tip: If the compound is a liquid, use a positive-displacement pipette to prevent dripping.
-
-
Decontamination:
-
Immediately wipe the balance area with a tissue soaked in PEG 300 or Isopropanol (Phenols are more soluble in alcohols than water; water alone may spread the chemical).
-
Dispose of the tissue in the solid hazardous waste.
-
Emergency Response & Disposal
Skin Exposure (The PEG Protocol)
Water is not the most effective immediate first aid for phenol-derivatives due to their low water solubility.
-
Immediate Action: Blot excess chemical (do not rub).
-
Solubilization: Wash the area with Polyethylene Glycol 300 (PEG 300) or Isopropyl Alcohol for 15 minutes. This solubilizes the phenol and draws it out of the skin layers.
-
Medical: Seek evaluation. Mention "Fluorinated Phenol Exposure."[5]
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with acid waste or oxidizers (e.g., Nitric Acid), as this can generate heat or toxic gases.[6]
-
Labeling: Clearly mark the tag with "Contains Fluorine" to ensure the waste facility incinerates it at the correct temperature (>1100°C) to prevent the formation of fluorinated dioxins.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2733475, 2-Ethoxy-5-fluorophenol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Selection and Use for Corrosives. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals (National Academies Press). Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
